Furylacrylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(furan-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJLOOJRNPHKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060233 | |
| Record name | Furylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-47-9 | |
| Record name | Furylacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(2-Furyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthetic routes for 3-(2-furyl)acrylic acid (also known as 2-furanacrylic acid), a versatile chemical intermediate.[1] This compound serves as a crucial building block in the synthesis of pharmaceuticals, polymers, and agrochemicals.[1] The guide details established experimental protocols, summarizes quantitative data, and illustrates key chemical transformations and workflows.
Physicochemical and Spectroscopic Data
3-(2-Furyl)acrylic acid is a white to light yellow crystalline powder.[2] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [1][2] |
| Molecular Weight | 138.12 g/mol | [2] |
| Melting Point | 139-141 °C | [2][3] |
| Boiling Point | 286 °C | [2][3] |
| Appearance | White to light yellow crystal powder | [2] |
| Solubility | Soluble in ethanol, ether, benzene, acetic acid, dichloromethane.[2][3] Slightly soluble in water (2 g/L at 20 °C).[4][5] | |
| pKa | 4.39 ± 0.10 (Predicted) | [4] |
| CAS Number | 539-47-9 | [1] |
Primary Synthetic Methodologies
The synthesis of 3-(2-furyl)acrylic acid is most commonly achieved through condensation reactions involving furfural (B47365) as the starting material. The Knoevenagel condensation and the Perkin reaction are the most well-documented and efficient methods.[6][7]
Knoevenagel Condensation
The Knoevenagel condensation is a highly efficient method for producing 3-(2-furyl)acrylic acid. This reaction involves the condensation of furfural with an active methylene (B1212753) compound, typically malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine.[4][8] This method is favored for its high yields and relatively mild reaction conditions.[6]
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from a well-established procedure reported in Organic Syntheses.[7]
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine freshly distilled furfural (192 g, 2.0 moles), malonic acid (208 g, 2.0 moles), and pyridine (96 ml, 1.2 moles).[7]
-
Heating: Heat the flask on a boiling water bath for 2 hours.[7]
-
Workup: After cooling, dilute the reaction mixture with 200 ml of water. Dissolve the resulting acid by adding concentrated aqueous ammonia.[7]
-
Filtration: Filter the solution through a fluted filter paper and wash the paper with three 80-ml portions of water.[7]
-
Precipitation: Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid while stirring.[7]
-
Isolation and Drying: Cool the mixture in an ice bath for at least 1 hour. Filter the precipitated 3-(2-furyl)acrylic acid, wash it with four 100-ml portions of water, and dry the product.[7]
-
Purification (Optional): For a purer product, recrystallization can be performed from dilute alcohol.[7]
Quantitative Data: Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Furfural | Malonic Acid | Pyridine | None | 100 | 2 | 91-92 | [7] |
| Furfural | Malonic Acid | Piperidine | Pyridine | 95 | 2.5 | 92.8 | [9][10] |
| Furfural | Malonic Acid | Organocatalysts | None | 100 | 1-3 | Good to Excellent | [8] |
Reaction Pathway: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation for synthesizing 3-(2-furyl)acrylic acid.
Perkin Reaction
The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids.[11][12] It involves the condensation of an aromatic aldehyde (furfural) with an acid anhydride (B1165640) (acetic anhydride) in the presence of the alkali salt of the acid (sodium or potassium acetate).[12] While effective, yields are typically lower than those achieved with the Knoevenagel condensation.[11]
Experimental Protocol: Perkin Reaction
This protocol is adapted from a procedure described for the synthesis of cinnamic acid derivatives.[11][13]
-
Reaction Setup: In a flask fitted with a reflux condenser, mix furfural, acetic anhydride, and anhydrous potassium acetate.
-
Heating: Heat the mixture in an oil bath. An exothermic reaction may occur, which should be controlled to prevent vigorous boiling.[7] The reaction is typically heated for several hours (e.g., 4-8 hours) at around 150 °C.[7]
-
Hydrolysis: After cooling, add water and boil the mixture to hydrolyze the excess acetic anhydride and the intermediate anhydride product.
-
Purification: The 3-(2-furyl)acrylic acid can be purified by recrystallization from water or another suitable solvent like benzene.[7]
Quantitative Data: Perkin Reaction
| Reactant 1 | Reactant 2 | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Furfural | Acetic Anhydride | Potassium Acetate | ~150 | 4-8 | 65-70 | [11] |
Reaction Pathway: Perkin Reaction
Caption: Mechanism of the Perkin reaction for synthesizing 3-(2-furyl)acrylic acid.
Other Potential Synthetic Routes
While less common for this specific molecule, other modern synthetic methods for forming C-C double bonds could be adapted.
-
Wittig Reaction: This reaction involves an aldehyde or ketone reacting with a phosphonium (B103445) ylide.[14][15] For this synthesis, furfural would react with an appropriate phosphorus ylide, such as (carboxymethylene)triphenylphosphorane, to form the acrylic acid derivative.[15]
-
Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[16][17] One could envision a pathway involving the coupling of 2-bromofuran (B1272941) with acrylic acid or one of its esters, followed by hydrolysis if necessary.[17][18]
General Experimental Workflow
The overall process from reaction to purified product generally follows the steps of reaction, workup, isolation, and purification.
Caption: A generalized workflow for the synthesis and purification of 3-(2-furyl)acrylic acid.
Conclusion
The synthesis of 3-(2-furyl)acrylic acid is well-established, with the Knoevenagel condensation representing the most efficient and high-yielding route. The Perkin reaction offers a viable, albeit lower-yielding, alternative. Both methods utilize readily available starting materials, making this important intermediate accessible for applications in drug discovery, materials science, and chemical synthesis. The protocols and data presented herein provide a comprehensive guide for researchers requiring a reliable synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(2-Furyl)acrylic acid | 539-47-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. zhishangchem.com [zhishangchem.com]
- 5. 3-(2-Furyl)acrylic acid Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Buy 3-(2-Furyl)acrylic acid (EVT-311466) | 539-47-9 [evitachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Perkin reaction.pdf [slideshare.net]
- 12. Perkin reaction - Wikipedia [en.wikipedia.org]
- 13. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Furylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furylacrylic acid, a derivative of furan (B31954) and acrylic acid, serves as a versatile building block in organic synthesis.[1] Its unique chemical structure, featuring a furan ring conjugated with a carboxylic acid, imparts a range of interesting physicochemical properties that are crucial for its application in medicinal chemistry, polymer science, and materials research.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-furyl)acrylic acid, detailed experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These parameters are essential for understanding its behavior in various solvents and biological systems, which is a critical aspect of drug design and development.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [2] |
| Molecular Weight | 138.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder or needles | |
| Melting Point | 139-141 °C | |
| Boiling Point | 286 °C | [2] |
| Density | 1.28 g/cm³ | [1] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Moderately soluble | [1] |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Dichloromethane | Soluble | |
| Diethyl Ether | Soluble |
Acidity
| Parameter | Value | Reference |
| pKa | ~4.39 (Predicted) | [3] |
Experimental Protocols
Detailed and accurate determination of physicochemical properties is fundamental in chemical research. The following sections provide detailed methodologies for key experiments related to this compound.
Synthesis of 3-(2-Furyl)acrylic Acid
A common and efficient method for the synthesis of 3-(2-furyl)acrylic acid is the Knoevenagel condensation of furfural (B47365) with malonic acid in the presence of a basic catalyst like pyridine (B92270).[4][5]
Materials:
-
Furfural
-
Malonic acid
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Activated charcoal
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Erlenmeyer flasks
-
Büchner funnel and flask
-
Filter paper
-
pH paper or meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furfural and malonic acid in equimolar amounts.
-
Addition of Catalyst: Add pyridine as a catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring for 2-3 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol-water mixture. The use of activated charcoal can help to decolorize the solution.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Determination of Solubility
The solubility of this compound can be determined qualitatively and quantitatively.
Qualitative Method:
-
Add approximately 10-20 mg of this compound to 1 mL of the desired solvent in a test tube.
-
Vigorously shake the test tube for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid. The compound is considered soluble if no solid particles are visible.
Quantitative Method (Shake-Flask Method):
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a weak acid like this compound.[6][7]
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Titration: Titrate the this compound solution with the standardized NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steep rise in the titration curve.[8][9]
Spectral Properties
Spectroscopic data is invaluable for the structural elucidation and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretches of the furan ring and the acrylic moiety.
-
UV-Vis Spectroscopy: The UV-Vis spectrum exhibits absorption maxima corresponding to the electronic transitions within the conjugated system of the molecule. This property is particularly useful for quantitative analysis and for pKa determination.[10][11][12][13]
Biological and Medicinal Significance
While this compound itself is primarily a synthetic intermediate, the furan scaffold is present in numerous biologically active compounds.[14] Derivatives of this compound have been investigated for a range of pharmacological activities. Its structural similarity to other naturally occurring phenolic acids, such as ferulic acid, suggests potential for antioxidant and other biological activities.[15] Further research into the biological properties of this compound and its derivatives could uncover novel therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, along with robust experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this versatile compound in their scientific endeavors.
References
- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-(2-Furyl)acrylic acid 99 539-47-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scribd.com [scribd.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prezi.com [prezi.com]
- 13. ishigirl.tripod.com [ishigirl.tripod.com]
- 14. ijabbr.com [ijabbr.com]
- 15. researchgate.net [researchgate.net]
Furylacrylic Acid: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furylacrylic acid, a derivative of furan (B31954), has emerged as a compound of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anti-inflammatory, enzyme-inhibiting, and antioxidant properties of this compound and its derivatives. We delve into the underlying mechanisms of action, supported by available quantitative data, and present detailed experimental protocols for the key assays cited. Furthermore, this document includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's multifaceted biological profile, aiming to catalyze further research and development in the therapeutic application of this compound.
Introduction
This compound, chemically known as (2E)-3-(furan-2-yl)prop-2-enoic acid, is an organic compound featuring a furan ring conjugated to an acrylic acid moiety. This structural arrangement confers upon it a unique reactivity and a broad spectrum of biological activities.[1] While its primary applications have traditionally been in polymer chemistry, recent investigations have unveiled its potential in the biomedical field. This guide synthesizes the current scientific knowledge on the biological activities of this compound, with a focus on its mechanisms of action, to serve as a valuable resource for researchers and professionals in drug discovery and development.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms.
Antibacterial and Antifungal Effects
Studies have primarily focused on 3-(5-nitro-2-furyl)acrylic acid and its esters and amides, which have shown significant antibacterial and antifungal activity. The inhibitory effects of these compounds are summarized in Table 1. Notably, monosaccharide esters of 3-(2-furyl)acrylic acid have been found to be either inactive or only weakly active against several Gram-positive bacterial strains.[2] It has been suggested that the antimicrobial efficacy of these compounds is linked to their ability to disrupt cellular bioenergetic processes.[3]
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-(5-nitro-2-furyl)acrylic Acid Derivatives
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Escherichia coli | 3-(5-nitro-2-furyl)acrylic acid amide | 125 | [3] |
| Staphylococcus aureus | 3-(5-nitro-2-furyl)acrylic acid amide | 62.5 | [3] |
| Candida albicans | 3-(5-nitro-2-furyl)acrylic acid methyl ester | 250 | [3] |
| Aspergillus niger | 3-(5-nitro-2-furyl)acrylic acid methyl ester | 125 | [3] |
Proposed Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for 3-(5-nitro-2-furyl)acrylic acid derivatives is believed to be the inhibition of glycolysis, a fundamental metabolic pathway for energy production in many microorganisms.[3] By blocking key enzymes in this pathway, these compounds effectively starve the microbial cells of ATP, leading to growth inhibition and cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
This compound has demonstrated potential as an anti-inflammatory agent through its ability to modulate key inflammatory mediators and pathways.
Inhibition of Inflammatory Mediators
This compound has been shown to inhibit the activity of lipoprotein lipase (B570770) and the production of monocyte chemotactic protein-1 (MCP-1), a potent chemokine involved in the recruitment of monocytes to sites of inflammation.[1][4] A related furan-containing compound has demonstrated anti-inflammatory activity with an IC50 value of 6.96 μM against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[5]
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Target/Assay | Compound | IC50 | Reference |
| Lipoprotein Lipase | This compound | Inhibition reported, IC50 not specified | [1][4] |
| Monocyte Chemotactic Protein-1 (MCP-1) | This compound | Inhibition reported, IC50 not specified | [1][4] |
| LPS-induced NO production | 2-Propenoyl chloride, 3-(2-furanyl)- | 6.96 µM | [5] |
Involvement in Inflammatory Signaling Pathways
While direct evidence for this compound is still emerging, the anti-inflammatory effects of structurally similar compounds, such as ferulic acid, are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and inflammatory enzymes.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or THP-1) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Quantification of Inflammatory Mediators: The cell culture supernatant is collected, and the concentration of inflammatory mediators such as nitric oxide (using the Griess reagent) or cytokines like TNF-α and IL-6 (using ELISA) is quantified.
-
Data Analysis: The percentage of inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Enzyme Inhibition
This compound and its derivatives have been implicated in the inhibition of several enzymes with therapeutic relevance.
Tyrosinase Inhibition
2-Furan-acrylic acid has been identified as a competitive and reversible inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The IC50 values for a series of furan derivatives against tyrosinase range from 16.8 to 67.2 μM. This suggests potential applications in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.
Table 3: Enzyme Inhibitory Activity of this compound and its Derivatives
| Enzyme | Compound | Inhibition Type | IC50 | Reference |
| Tyrosinase | 2-Furan-acrylic acid derivatives | Competitive, Reversible | 16.8 - 67.2 µM | [6] |
Role in Malonyl-CoA Decarboxylase (MCD) Inhibitor Synthesis
This compound serves as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives, which act as inhibitors of malonyl-CoA decarboxylase (MCD).[1] MCD is an enzyme that regulates fatty acid metabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases.
Experimental Protocol: Tyrosinase Inhibition Assay
This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity.
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of the test inhibitor (e.g., this compound).
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, L-DOPA.
-
Absorbance Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined, and the IC50 value is calculated. Kinetic parameters (e.g., Ki) can be determined by performing the assay with varying substrate concentrations.
Antioxidant Activity
While specific quantitative data for the antioxidant activity of this compound is limited, its structural similarity to other known phenolic antioxidants, such as ferulic acid, suggests that it may possess radical scavenging properties. Wheat bran extracts, which contain ferulic acid, have demonstrated antioxidant activity with IC50 values of 338 µg/mL in the ABTS assay and 365 µg/mL in the DPPH assay.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
References
- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(2-Furyl)acrylic acid | 539-47-9 | FF71549 | Biosynth [biosynth.com]
- 5. Cas 20689-54-7,2-Propenoyl chloride, 3-(2-furanyl)- | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Unveiling the Presence of Furylacrylic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Furylacrylic acid, a molecule of interest for its bioactive properties, presents an intriguing case within the realm of natural products. While its presence is well-documented as a thermal degradation product in processed foods, its natural occurrence in plants remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of furanoid compounds in plants, explores potential biosynthetic connections to the well-established phenylpropanoid pathway, and provides a generalized framework for the experimental investigation of this compound in plant matrices.
Introduction: The Elusive Natural Occurrence of this compound
3-(2-furyl)acrylic acid is a chemical compound with the formula C₇H₆O₃. While readily synthesized and known to form during the Maillard reaction in roasted foods like coffee, direct evidence of its natural biosynthesis and accumulation in plant tissues is scarce in current scientific literature. The study of furanoid fatty acids in various plants suggests a broader presence of furan-containing secondary metabolites, but specific data on this compound is not extensively reported. This guide aims to provide a comprehensive overview of the related knowledge and a practical framework for researchers seeking to investigate its potential natural occurrence.
The Phenylpropanoid Pathway: A Potential Biosynthetic Origin
Given its structural similarity to cinnamic acid and its derivatives, it is plausible that the biosynthesis of this compound, if it occurs naturally in plants, could be linked to the phenylpropanoid pathway. This core metabolic pathway is responsible for the synthesis of a vast array of secondary metabolites in plants, including flavonoids, lignans, and coumarins.
The phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of enzymatic reactions including hydroxylations, methylations, and ligations, a diverse range of phenolic compounds are produced. The formation of a furan (B31954) ring is a less common modification within this pathway but is not without precedent in natural product biosynthesis. A hypothetical branch from a phenylpropanoid intermediate could potentially lead to the formation of the furan moiety of this compound.
Below is a simplified representation of the core phenylpropanoid pathway, which could theoretically be a starting point for the biosynthesis of furan-containing compounds.
Quantitative Data: A Notable Gap in the Literature
A thorough review of existing literature reveals a significant lack of quantitative data on the natural occurrence of this compound in specific plant species or tissues. While methods for the quantification of furan derivatives in thermally processed foods are established, these are not directly applicable to the investigation of endogenous levels in fresh plant material. The tables below are presented as templates for researchers to populate as data becomes available.
Table 1: Reported Natural Occurrence of this compound in Plants (Hypothetical)
| Plant Species | Family | Plant Part | Concentration (µg/g dry weight) | Reference |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆O₃ |
| Molar Mass | 138.12 g/mol |
| Melting Point | 140-143 °C |
| Boiling Point | 286 °C |
| Solubility in Water | 2 g/L (20 °C) |
Experimental Protocols: A Generalized Approach for Investigation
In the absence of established protocols for the specific extraction and quantification of naturally occurring this compound from plants, a generalized workflow can be adapted from methods used for other cinnamic acid derivatives and phenolic compounds.
This protocol outlines a general procedure for the extraction of small molecule organic acids from plant tissues. Optimization of solvent systems and extraction conditions will be necessary for different plant matrices.
Materials:
-
Fresh or lyophilized plant tissue
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Solvent Extraction:
-
To 1 g of powdered tissue, add 10 mL of 80% methanol containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Sonciate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Liquid-Liquid Partitioning (Optional):
-
To the supernatant, add an equal volume of ethyl acetate.
-
Vortex and allow the phases to separate.
-
Collect the ethyl acetate phase (containing less polar compounds). Repeat the extraction of the aqueous phase.
-
-
Solvent Evaporation: Evaporate the solvent from the combined organic phases under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
Sample Clean-up (SPE):
-
Reconstitute the dried extract in a minimal volume of the initial mobile phase for HPLC.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with a low percentage of organic solvent to remove polar impurities.
-
Elute the target compounds with a higher concentration of organic solvent.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS analysis.
HPLC coupled with tandem mass spectrometry is the method of choice for the sensitive and selective quantification of small molecules in complex biological matrices.
Instrumentation:
-
HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Typical MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 137.0
-
Product Ions (Q3): Specific fragment ions would need to be determined by infusion of a pure standard.
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open question and a promising area for future research. The lack of direct evidence highlights an opportunity for phytochemists and natural product researchers to explore plant biodiversity for novel furan-containing compounds. The methodologies and hypothetical frameworks presented in this guide provide a starting point for such investigations. Future studies should focus on:
-
Screening of diverse plant species: A broad screening of plant extracts, particularly from families known to produce a variety of secondary metabolites, could lead to the identification of natural sources of this compound.
-
Biosynthetic pathway elucidation: If a plant source is identified, subsequent research should focus on elucidating the enzymatic steps leading to the formation of this compound, potentially uncovering novel enzymes and metabolic pathways.
-
Biological activity studies: The discovery of a natural source of this compound would fuel further investigation into its physiological role in plants and its potential pharmacological applications.
This guide serves as a call to the scientific community to delve into the intriguing possibility of this compound as a natural plant product, potentially unlocking new avenues in drug discovery and plant biochemistry.
An In-depth Technical Guide to the Synthesis and Applications of Furylacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furylacrylic acid and its derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to these compounds, focusing on the Knoevenagel condensation and Perkin reaction. Detailed experimental protocols, quantitative data on reaction yields, and spectral characterization are presented. Furthermore, this guide explores the biological activities of this compound derivatives, with a particular emphasis on their antimicrobial and hypolipidemic properties. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their synthesis and mechanisms of action.
Introduction
This compound, a furan-containing α,β-unsaturated carboxylic acid, serves as a valuable scaffold in organic synthesis. The furan (B31954) ring, derivable from renewable biomass sources such as furfural (B47365), makes it an attractive building block for the development of sustainable chemical processes.[1] Derivatives of this compound have garnered considerable attention due to their diverse biological activities, including antimicrobial, antifungal, and hypolipidemic effects.[2][3] This guide aims to provide a detailed technical resource for researchers and professionals engaged in the synthesis and development of novel this compound-based compounds.
Synthetic Methodologies
The synthesis of this compound and its derivatives is predominantly achieved through two classical organic reactions: the Knoevenagel condensation and the Perkin reaction. These methods offer reliable and versatile pathways to a wide range of substituted furylacrylic acids.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[4] For the synthesis of this compound derivatives, furfural or its substituted counterparts are reacted with compounds like malonic acid or its esters.
A general workflow for the Knoevenagel condensation is depicted below:
Caption: General workflow for Knoevenagel condensation.
-
Reactants:
-
Furfural: 1.0 molar equivalent
-
Malonic acid: 1.4 molar equivalents
-
Pyridine: 2.4 molar equivalents
-
Piperidine (catalyst): 0.025 molar equivalents
-
-
Procedure:
-
Combine furfural, malonic acid, pyridine, and piperidine in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 95 °C with stirring for 2.5 hours.
-
After cooling, the reaction mixture is poured into water.
-
The product is precipitated by acidification with hydrochloric acid.
-
The crude product is collected by filtration, washed with water, and dried.
-
-
Purification:
-
Recrystallization from a suitable solvent, such as ethanol/water, yields the pure α-furylacrylic acid.
-
-
Yield:
-
Up to 92.8% with a purity of 99.5%.[5]
-
Perkin Reaction
The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[6][7]
A general workflow for the Perkin reaction is outlined below:
Caption: General workflow for the Perkin reaction.
-
Reactants:
-
Furfural
-
Acetic anhydride
-
A basic catalyst (e.g., sodium acetate)
-
-
Procedure:
-
A mixture of furfural, acetic anhydride, and the basic catalyst is heated at elevated temperatures (typically around 180 °C).
-
The reaction proceeds through the formation of an intermediate anhydride.
-
Subsequent hydrolysis of the intermediate with a dilute acid, such as hydrochloric acid, yields the final α,β-unsaturated carboxylic acid.
-
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize quantitative data for the synthesis of various this compound derivatives.
Table 1: Synthesis of this compound Derivatives via Knoevenagel Condensation
| Furfural Derivative | Active Methylene Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Furfural | Malonic Acid | Piperidine/Pyridine | 95 °C, 2.5 h | 92.8 | 141 | [5] |
| 5-Nitrofurfural | Malonic Acid | Not Specified | Not Specified | Not Specified | Not Specified | [[“]] |
| Furfural | Ethyl Cyanoacetate | Piperidine/Ethanol | Room Temp, 30 min | Not Specified | Not Specified | [9] |
Table 2: Synthesis of this compound Derivatives via Perkin Reaction
| Furfural Derivative | Acid Anhydride | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Furfural | Acetic Anhydride | Basic Catalysts | Not Specified | α-Furylacrylic Acid | Not Specified | [10] |
| 5-Nitrofurfural | Acetic Anhydride | Not Specified | Not Specified | 3-(5-Nitro-2-furyl)acrylic Acid | Not Specified | [11] |
Table 3: Spectral Data for Selected this compound Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |
| (E)-Ethyl-3-(furan-2-yl)acrylate | 7.45 (d, J=15.5 Hz, 1H), 7.43 (d, J=1.9 Hz, 1H), 6.55 (d, J=3.6 Hz, 1H), 6.44 (dd, J=3.6, 1.9 Hz, 1H), 6.27 (d, J=15.5 Hz, 1H), 4.25 (q, 2H), 1.32 (t, 3H) | 165.96, 150.83, 143.89, 130.35, 117.01, 114.39, 112.58, 60.11, 14.25 | [9] |
| (E)-3-(furan-2-yl)acrylohydrazide | 7.45 (d, J=15.5 Hz, 1H), 7.43 (d, J=1.9 Hz, 1H), 7.19 (s, 1H), 6.55 (d, J=3.6 Hz, 1H), 6.44 (dd, J=3.6, 1.9 Hz, 1H), 6.27 (d, J=15.5 Hz, 1H), 4.05 (s, 2H) | 167.16, 151.23, 144.31, 128.60, 115.69, 114.33, 112.33 | [9] |
Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have been shown to possess antibacterial, antimycotic, and antialgal properties.[2] The antimicrobial efficacy is influenced by the nature of the ester or amide substituent.
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound Class | Target Organisms | Activity Metric | Observed Effect | Reference |
| Esters and amides of 3-(5-nitro-2-furyl)acrylic acid | Escherichia coli, Staphylococcus aureus, Candida albicans, etc. | MIC values | Antimycotic activity decreases with increasing alkyl chain length. | [2] |
| Organic acids and their derivatives | Gram-positive and Gram-negative bacteria | MIC values | Acid forms generally show stronger activity than ester forms. | [12] |
Hypolipidemic Activity
Furoic acid and this compound derivatives have been identified as potential hypolipidemic agents, effectively lowering serum cholesterol and triglyceride levels in rodent models.[3] The mechanism of action involves the suppression of key enzymes in the cholesterol biosynthesis pathway.
The cholesterol biosynthesis pathway, highlighting the enzymes inhibited by furoic acid derivatives, is illustrated below.
Caption: Cholesterol biosynthesis pathway and inhibition sites.
The hypolipidemic effect of these compounds is attributed to the suppression of several enzymes, including:
-
Mitochondrial citrate exchange[3]
-
ATP dependent citrate lyase[3]
-
Acetyl CoA synthetase[3]
-
Acyl CoA cholesterol acyl transferase[3]
-
sn-glycerol-3-phosphate acyl transferase[3]
-
Phosphatidate phosphohydrolase[3]
-
Hepatic lipoprotein lipase[3]
Furthermore, some studies suggest that the lipid-lowering effects of certain compounds are mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism.[1][13]
Conclusion
This compound derivatives represent a promising class of compounds with significant synthetic versatility and a broad spectrum of biological activities. The Knoevenagel condensation and Perkin reaction provide efficient and adaptable synthetic routes to a wide array of these molecules. The demonstrated antimicrobial and hypolipidemic properties, coupled with the potential for derivation from renewable resources, underscore the importance of continued research and development in this area. This technical guide provides a foundational resource for scientists and researchers to explore the synthesis and application of novel this compound derivatives in the pursuit of new therapeutic agents and advanced materials.
References
- 1. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hypolipidemic activity of furoic Acid and this compound derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 8. consensus.app [consensus.app]
- 9. peerj.com [peerj.com]
- 10. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. chempap.org [chempap.org]
- 12. researchgate.net [researchgate.net]
- 13. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of trans-3-(2-Furyl)acrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of trans-3-(2-furyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocol used for its structure determination, offering a comprehensive resource for professionals in drug development and related fields.
Introduction
trans-3-(2-Furyl)acrylic acid is a derivative of acrylic acid containing a furan (B31954) ring. Its structural characteristics, particularly in the solid state, are crucial for understanding its physicochemical properties, stability, and potential interactions with biological targets. The crystal structure reveals the precise arrangement of molecules, including intermolecular interactions that govern its macroscopic properties.
Crystallographic Data
The crystal structure of trans-3-(2-furyl)acrylic acid was determined by X-ray diffraction. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 13.90 Å |
| b | 3.84 Å |
| c | 13.40 Å |
| β | 118.0° |
| Volume | 631.5 ų |
| Z | 4 |
| Calculated Density | 1.45 g/cm³ |
Molecular and Crystal Structure
The molecules of trans-3-(2-furyl)acrylic acid are nearly planar. In the crystal, they form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. The O···O distance in this hydrogen bond is 2.64 Å.[1]
These hydrogen-bonded pairs are arranged in stacks. Within these stacks, parallel furan rings and ethylenic groups of adjacent pairs make contact. The shortest intermolecular distance between the ethylenic double bonds is 3.84 Å, which is the length of the b-axis.[1] This stacking arrangement is significant as it influences the solid-state photochemical reactivity of the compound.
Intermolecular Interactions
The dominant intermolecular interaction is the hydrogen bonding between the carboxylic acid moieties, leading to the formation of dimers. These dimers then pack in a herringbone fashion, with weaker van der Waals forces holding the stacks together. The inter-stack contacts involving the exocyclic C=C double bonds are no shorter than 4.5 Å.[1]
Experimental Protocol
The determination of the crystal structure of trans-3-(2-furyl)acrylic acid involved the following key steps:
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.
X-ray Data Collection
The crystallographic data were collected from photographically recorded intensities of the h0l and h1l reflections.[1]
dot
Caption: Workflow for Crystal Structure Determination.
Logical Relationships in Crystal Packing
The arrangement of molecules in the crystal lattice can be understood through a series of hierarchical interactions.
dot
Caption: Hierarchy of Interactions in the Crystal.
Conclusion
The crystal structure of trans-3-(2-furyl)acrylic acid is characterized by strong hydrogen-bonded dimers that form stacks within a monoclinic unit cell. The specific arrangement of the molecules, particularly the proximity of the ethylenic double bonds along the b-axis, has important implications for its solid-state reactivity, such as photodimerization. This detailed structural information is invaluable for professionals engaged in the design and development of new pharmaceutical compounds and functional materials.
References
Furylacrylic Acid: A Versatile Precursor in the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Furylacrylic acid, a derivative of the biomass-derived platform chemical furfural (B47365), has emerged as a significant and versatile precursor in organic synthesis. Its unique chemical architecture, featuring a furan (B31954) ring conjugated with an acrylic acid moiety, provides multiple reactive sites for a diverse array of chemical transformations. This guide explores the core utility of this compound in the synthesis of complex organic molecules, with a particular focus on its application in the development of novel therapeutic agents. We will delve into its synthesis, key reactions, and its role as a starting material for bioactive compounds, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Synthesis of this compound
The most prevalent methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction, both of which utilize furfural as the starting material.
Knoevenagel Condensation
The Knoevenagel condensation offers a high-yield route to this compound. The reaction involves the condensation of furfural with an active methylene (B1212753) compound, typically malonic acid, in the presence of a basic catalyst such as pyridine (B92270), often with a co-catalyst like piperidine (B6355638).[1][2]
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine freshly distilled furfural (1.0 molar equivalent), malonic acid (1.0-1.4 molar equivalents), and pyridine (1.2-2.4 molar equivalents).[1][2]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.025 molar equivalents).[2]
-
Heating: Heat the reaction mixture on a boiling water bath or at 95 °C for 2 to 2.5 hours.[1][2]
-
Work-up: After cooling, dilute the reaction mixture with water. Add concentrated aqueous ammonia (B1221849) to dissolve the resulting acid.
-
Purification: Filter the solution and acidify the filtrate with dilute hydrochloric acid to precipitate the this compound. The crude product can be collected by filtration, washed with cold water, and dried.
-
Recrystallization: For higher purity, recrystallize the this compound from dilute ethanol.
Quantitative Data for Knoevenagel Condensation
| Molar Ratio (Furfural:Malonic Acid:Pyridine:Piperidine) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1.0:1.0:1.2:catalytic | 100 (water bath) | 2 | 91-92 | >99 | [1] |
| 1.0:1.4:2.4:0.025 | 95 | 2.5 | 92.8 | 99.5 | [2] |
Logical Workflow for Knoevenagel Condensation
References
The Solubility Profile of Furylacrylic Acid: A Technical Guide for Researchers
An in-depth exploration of the solubility of furylacrylic acid in various solvents, providing quantitative data, detailed experimental protocols, and a conceptual framework for its dissolution behavior. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
This compound, a derivative of furan, is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] A thorough understanding of its solubility in different solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, compiling available quantitative data and outlining detailed experimental methodologies for its determination.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent and the temperature. The following table summarizes the available quantitative data for 3-(2-furyl)acrylic acid.
| Solvent | Temperature (°C) | Solubility |
| Water | 15 | 2 g/L (1 g in 500 mL)[2][3][4][5] |
| Water | 20 | 2 g/L[2][3][6] |
Qualitative Solubility Information
In addition to the quantitative data, several sources describe the qualitative solubility of 3-(2-furyl)acrylic acid in various organic solvents. This information is critical for solvent selection in synthesis and purification.
-
Soluble in: Dichloromethane, Diethyl Ether, Ethanol, Benzene, Acetic Acid.[2][3][4][5][6][7][8][9]
-
Sparingly soluble in: Water.[10]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental to chemical research. The following are detailed protocols for both qualitative and quantitative assessment of the solubility of this compound.
Qualitative Solubility Assessment
This method provides a rapid determination of the general solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 20-50 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
Mixing: After each addition of solvent, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution after each mixing step.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat: Repeat this procedure for each solvent to be tested.
Quantitative Solubility Determination (Isothermal Equilibrium Method)
This method determines the equilibrium concentration of a saturated solution of this compound at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Constant temperature bath or shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.
-
Sample Extraction and Filtration: Carefully extract a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.
Factors Influencing Solubility: A Conceptual Overview
The solubility of this compound is governed by its molecular structure, which features both polar (carboxylic acid) and nonpolar (furan ring, carbon-carbon double bond) regions. The principle of "like dissolves like" is a useful guide for predicting its solubility.
Caption: Relationship between this compound's structure and solvent polarity.
Experimental Workflow for Solubility Determination
The systematic determination of solubility follows a logical progression from qualitative screening to precise quantitative measurement.
Caption: Workflow for determining the solubility of this compound.
References
- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. 3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. 3-(2-Furyl)acrylic acid CAS#: 539-47-9 [m.chemicalbook.com]
- 9. 3-(2-Furyl)acrylic acid | 539-47-9 [m.chemicalbook.com]
- 10. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]
An In-depth Technical Guide to the Thermal Decomposition of Furylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal decomposition of furylacrylic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the thermal behavior of structurally analogous compounds, including cinnamic acid, other α,β-unsaturated carboxylic acids, and furan (B31954) derivatives. The proposed decomposition pathways and experimental protocols are based on established chemical principles and standard analytical methodologies.
Introduction
This compound, a furan-containing α,β-unsaturated carboxylic acid, is a molecule of interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is crucial for applications involving elevated temperatures, such as in drug formulation, polymer synthesis, and chemical manufacturing. This technical guide summarizes the expected thermal decomposition behavior of this compound, including its primary decomposition pathways, anticipated products, and the analytical techniques used for its characterization.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed primarily through decarboxylation, a common reaction for carboxylic acids, particularly those with unsaturation or a β-carbonyl group. The presence of the furan ring and the acrylic acid moiety dictates the likely decomposition mechanisms.
Primary Decomposition: Decarboxylation
The most probable thermal decomposition route for this compound is the elimination of carbon dioxide (CO2) from the carboxylic acid group. This is consistent with the behavior of other α,β-unsaturated carboxylic acids. The reaction can be catalyzed by acids and may proceed through different mechanisms depending on the experimental conditions.[1]
A plausible mechanism involves a cyclic transition state, similar to that proposed for the thermal decomposition of β,γ-unsaturated carboxylic acids.[2] This would involve an initial isomerization of the α,β-unsaturated acid to a β,γ-unsaturated intermediate, which then undergoes decarboxylation.
Proposed Decarboxylation Pathway
References
A Comprehensive Technical Guide to Furylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furylacrylic acid, a furan (B31954) derivative, is a versatile organic compound with significant applications in chemical synthesis and emerging potential in the pharmaceutical industry. Its unique chemical structure, featuring both a furan ring and an acrylic acid moiety, makes it a valuable precursor for the synthesis of various bioactive molecules and polymers. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, safety information, synthesis protocols, and its role in drug development.
Chemical Identity and Properties
CAS Number: 539-47-9[1]
Synonyms: 3-(2-Furyl)acrylic acid, Furan-2-acrylic acid, Furfurylideneacetic acid[2]
The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | White to brown solid/powder | [4][5] |
| Melting Point | 140 - 143 °C | [4][5] |
| Boiling Point | 286 °C at 760 mmHg | [4][5] |
| Water Solubility | 2 g/L (20 °C) | |
| pKa | 4.39 ± 0.10 (Predicted) | |
| logP (o/w) | 1.204 (est) | [2] |
Safety Data Sheet Summary
A comprehensive understanding of the safety and handling requirements for this compound is crucial for laboratory personnel. The following table summarizes key information from its Safety Data Sheet (SDS).
| Hazard Category | GHS Classification and Precautionary Statements |
| Health Hazards | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6][7] |
| First Aid Measures | Eyes: Flush with plenty of water for at least 15 minutes. Skin: Wash with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[4][5] |
| Handling and Storage | Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Store in a cool, dry place away from incompatible materials such as oxidizing agents.[4][5] |
| Personal Protection | Eye/Face Protection: Safety glasses or goggles. Skin Protection: Protective gloves and lab coat. Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded.[5] |
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through several methods, with the Knoevenagel and Perkin reactions being the most common.
Knoevenagel Condensation
This method involves the reaction of furfural (B47365) with malonic acid in the presence of a basic catalyst.
Workflow for Knoevenagel Condensation
Caption: Knoevenagel condensation workflow for this compound synthesis.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine furfural (1.0 molar equivalent), malonic acid (1.4 molar equivalents), and pyridine (2.4 molar equivalents).
-
Catalyst Addition: Add piperidine (0.025 molar equivalents) to the mixture.
-
Reaction: Heat the mixture at 95°C for 2.5 hours with stirring.
-
Work-up: After cooling, dilute the reaction mixture with water. Acidify with hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain this compound. A study has shown this method can yield up to 92.8% with 99.5% purity.
Biological Context and Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of inhibitors for malonyl-CoA decarboxylase (MCD) .
MCD is an enzyme that plays a significant role in fatty acid metabolism. It catalyzes the conversion of malonyl-CoA to acetyl-CoA. The inhibition of MCD leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT-1), a key enzyme in fatty acid oxidation. This mechanism is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as for certain types of cancer that exhibit a high rate of fatty acid synthesis.
Simplified Signaling Pathway of MCD Inhibition
Caption: Mechanism of action of a this compound-derived MCD inhibitor.
The development of potent and selective MCD inhibitors derived from this compound represents a promising avenue for therapeutic intervention in various metabolic diseases. Researchers in drug development can utilize this compound as a starting scaffold to synthesize novel chemical entities with improved pharmacological profiles.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in chemical synthesis and drug discovery. Its well-defined chemical properties, established synthesis protocols, and its role as a precursor to bioactive molecules make it a valuable tool in the laboratory. The ongoing exploration of its derivatives as enzyme inhibitors highlights its potential for the development of new therapeutics. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and History of Furylacrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furylacrylic acid, a furan (B31954) derivative with the chemical formula C₇H₆O₃, has been a compound of interest in organic synthesis and medicinal chemistry for over a century.[1] Characterized by a furan ring attached to an acrylic acid moiety, this molecule serves as a versatile building block for more complex chemical structures, including pharmaceuticals and polymers. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and known biological interactions of this compound, presenting key data in a structured format for researchers and drug development professionals.
Physicochemical Properties
This compound is a crystalline solid, appearing as pale yellow to brown needles or powder.[1] It is soluble in various organic solvents and moderately soluble in water.
| Property | Value |
| IUPAC Name | 3-(furan-2-yl)prop-2-enoic acid |
| CAS Number | 539-47-9 |
| Molecular Formula | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol |
| Melting Point | 139-141 °C |
| Boiling Point | 286 °C |
Historical Discovery and Synthesis
While the broader field of furan chemistry dates back to the late 18th century, the first synthesis of this compound is attributed to the pioneering work of English chemist William Henry Perkin in 1877.[2][3] Perkin's synthesis utilized what is now known as the Perkin reaction, a method for the production of α,β-unsaturated aromatic acids.[2][3]
Historically, two primary methods have been established for the synthesis of this compound: the Perkin reaction and the Knoevenagel condensation.
The Perkin Reaction: The Genesis of this compound
The seminal synthesis of this compound was achieved through the Perkin reaction, which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2][3] In the case of this compound, furfural (B47365) (an aromatic aldehyde derived from biomass) is reacted with acetic anhydride and an alkali acetate.[4]
References
Methodological & Application
Application Note: Utilizing Furylacryloyl-Peptides for Continuous Spectrophotometric Enzyme Assays
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetic study of carboxypeptidase P-catalyzed reaction. Pressure and temperature dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 使用FALGPA(N-(3- [2-呋喃基]丙烯酰基)-Leu-Gly-Pro-Ala)进行的胶原酶酶法检测(EC 3.4.24.3) [sigmaaldrich.com]
Application of Furylacrylic Acid in Microbial Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furylacrylic acid, a derivative of furan, has garnered attention in the scientific community for its potential as a microbial inhibitor. Its derivatives, in particular, have demonstrated a breadth of activity against various pathogenic and spoilage microorganisms. This document provides a comprehensive overview of the application of this compound and its derivatives in microbial inhibition studies, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and food science.
Antimicrobial Spectrum and Efficacy
Derivatives of this compound have shown promising antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for several of these compounds against various microorganisms.
One study investigated 18 newly synthesized esters and amides of 3-(5-nitro-2-furyl)acrylic acid and found them to possess antimycotic, antialgal, and antibacterial properties[1]. Another study focused on (E)-3-(furan-2-yl)acrylic acid, reporting its activity against several Candida species. Furthermore, research on 3-(furan-2-yl)propenoic acid and its derivatives demonstrated good antimicrobial activity against Candida albicans and also suppression of Escherichia coli and Staphylococcus aureus[2].
The following tables summarize the available quantitative data on the microbial inhibition of this compound and its derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of (E)-3-(Furan-2-yl)acrylic Acid Against Candida Species
| Microorganism | MIC (µg/mL) |
| Candida albicans | 64 - 512 |
| Candida glabrata | >512 |
| Candida parapsilosis | 256 |
| Candida tropicalis | 256 |
Table 2: Antimicrobial Activity of 3-(Furan-2-yl)propenoic Acid and its Derivatives [2]
| Microorganism | Concentration for Inhibition (µg/mL) |
| Candida albicans | 64 |
| Staphylococcus aureus | 128 (MIC for most tested derivatives) |
| Escherichia coli | Suppressed at 64 |
Mechanism of Action: Inhibition of Glycolysis
The primary mechanism of microbial inhibition by derivatives of this compound is believed to be the disruption of essential bioenergetic processes, with a specific target being the glycolytic pathway[1]. Glycolysis is a fundamental metabolic pathway that breaks down glucose to produce energy in the form of ATP, which is vital for microbial survival and growth.
While the exact molecular target within the glycolytic pathway has not been definitively elucidated for this compound itself, the inhibition of this central metabolic route leads to a depletion of cellular energy, ultimately resulting in the cessation of growth and cell death.
Caption: Proposed mechanism of this compound derivatives inhibiting microbial growth by blocking glycolysis.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound and its derivatives. These methods are based on established and widely accepted procedures in microbiology.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound or its derivative (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
Sterile pipette and tips
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at the optimal temperature for the microorganism until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (inoculum without the compound), and the twelfth column will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar (B569324) Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.
Materials:
-
This compound or its derivative (stock solution of known concentration)
-
Sterile molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C
-
Sterile petri dishes
-
Microbial culture in the logarithmic growth phase
-
Sterile pipette and tips
-
Spectrophotometer or McFarland standards
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the this compound derivative in a sterile diluent.
-
For each concentration, add a specific volume of the diluted compound to a sterile petri dish.
-
Add a defined volume of molten agar medium to each petri dish (e.g., 1 part antimicrobial dilution to 9 parts agar) and swirl to mix thoroughly.
-
Allow the agar to solidify completely. Prepare a control plate containing only agar medium.
-
-
Inoculum Preparation:
-
Prepare a standardized microbial inoculum as described in the broth microdilution protocol.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate a small, standardized volume (typically 1-2 µL) of the diluted inoculum onto the surface of each agar plate, creating distinct spots. Each spot should contain approximately 1 x 10^4 CFU.
-
-
Incubation:
-
Allow the inoculated spots to dry completely.
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, examine the plates for microbial growth. The MIC is the lowest concentration of the this compound derivative that completely inhibits the growth of the microorganism at the inoculation site.
-
Caption: Workflow for the Agar Dilution MIC Assay.
Conclusion
This compound and its derivatives represent a promising class of compounds for microbial inhibition. Their activity against a range of bacteria and fungi, coupled with a mechanism of action that targets a fundamental metabolic pathway, makes them attractive candidates for further research and development. The protocols and data presented in this document provide a solid foundation for scientists and researchers to explore the full potential of these compounds in various applications, from novel antimicrobial drugs to food preservatives. Further studies are warranted to elucidate the specific molecular interactions within the glycolytic pathway and to expand the library of this compound derivatives with enhanced antimicrobial properties.
References
Furylacrylic Acid in Coordination Chemistry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of furylacrylic acid as a ligand in coordination chemistry. This compound, a derivative of furan (B31954), presents a versatile scaffold for the synthesis of novel metal complexes with potential applications in medicinal chemistry and materials science.[1] Its coordination versatility, arising from the carboxylate group and the furan ring, allows for the formation of a wide range of coordination compounds with diverse structural and functional properties.
Overview of this compound as a Ligand
This compound, with the chemical formula C₇H₆O₃, is an organic compound featuring a furan ring attached to an acrylic acid moiety.[2] The presence of the carboxylic acid group allows for the deprotonation and subsequent coordination to metal ions as a carboxylate ligand. The furan ring, with its oxygen heteroatom, can also participate in coordination, leading to various binding modes, including monodentate, bidentate, and bridging coordination. This versatility makes this compound an attractive ligand for the design and synthesis of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting electronic, magnetic, and biological properties.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Knoevenagel condensation reaction between furfural (B47365) and malonic acid, using pyridine (B92270) as a solvent and piperidine (B6355638) as a catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
Furfural (freshly distilled)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated aqueous ammonia
-
Hydrochloric acid (1:1 v/v)
-
Ethanol (B145695) (50%)
-
Activated charcoal
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine freshly distilled furfural (2 moles), malonic acid (2 moles), and pyridine (1.2 moles).
-
Heat the mixture on a boiling water bath for 2 hours.
-
Cool the reaction mixture and dilute it with 200 mL of water.
-
Dissolve the resulting acid by adding concentrated aqueous ammonia.
-
Filter the solution through a fluted filter paper and wash the paper with three 80-mL portions of water.
-
Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid with constant stirring.
-
Cool the mixture in an ice bath for at least 1 hour to allow for complete precipitation.
-
Filter the this compound, wash it with four 100-mL portions of water, and dry the product.
-
For further purification, the crude product can be recrystallized from dilute ethanol with the addition of activated charcoal.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through various methods, including solution-based reactions at room temperature or under hydrothermal conditions. The choice of solvent, temperature, and the presence of co-ligands can influence the final structure and properties of the coordination compound.
Experimental Protocol: Synthesis of a Copper(II)-Furylacrylic Acid-1,10-Phenanthroline Complex
This protocol is adapted from the synthesis of similar mixed-ligand copper(II) complexes.[3]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Dissolve this compound (2 mmol) in a minimal amount of methanol and add an aqueous solution of NaOH (2 mmol) to deprotonate the carboxylic acid.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol) in water.
-
In another beaker, dissolve 1,10-phenanthroline (1 mmol) in methanol.
-
Slowly add the copper(II) sulfate solution to the deprotonated this compound solution with constant stirring.
-
To the resulting mixture, add the 1,10-phenanthroline solution dropwise.
-
Stir the final reaction mixture at room temperature for several hours.
-
The resulting precipitate can be collected by filtration, washed with a water-methanol mixture, and dried in a desiccator.
-
Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the filtrate.
Figure 1: General workflow for the synthesis and characterization of this compound metal complexes.
Characterization of this compound-Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the this compound ligand to the metal ion. The disappearance of the broad O-H stretching band of the carboxylic acid and the shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are indicative of coordination.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center.
-
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.
-
Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from the characterization of this compound metal complexes. The data for the hypothetical Co(II), Ni(II), and Zn(II) complexes are based on values reported for similar carboxylate complexes in the literature.
Table 1: Selected FTIR Spectral Data (cm⁻¹)
| Compound | ν(C=O) of FAA | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν (νₐₛ - νₛ) |
| This compound (FAA) | ~1690 | - | - | - |
| [Cu(FAA)₂(phen)] | - | ~1590-1610 | ~1380-1400 | ~200 |
| [Co(FAA)₂(H₂O)₄] | - | ~1580-1600 | ~1390-1410 | ~190 |
| [Ni(FAA)₂(H₂O)₄] | - | ~1585-1605 | ~1395-1415 | ~190 |
| [Zn(FAA)₂(H₂O)₂] | - | ~1570-1590 | ~1400-1420 | ~170 |
The magnitude of Δν can provide insights into the coordination mode of the carboxylate group.
Table 2: Selected X-ray Crystallographic Data (Bond Lengths in Å)
| Bond | [Cu(FAA)₂(phen)] | [Co(FAA)₂(H₂O)₄] | [Ni(FAA)₂(H₂O)₄] | [Zn(FAA)₂(H₂O)₂] |
| M-O (carboxylate) | ~1.95-2.05 | ~2.05-2.15 | ~2.00-2.10 | ~2.00-2.10 |
| M-N (phen) | ~2.00-2.10 | - | - | - |
| M-O (water) | - | ~2.10-2.20 | ~2.05-2.15 | ~2.10-2.20 |
These values are illustrative and will vary depending on the specific crystal structure.
Applications in Drug Development: Antimicrobial Activity
Metal complexes of furan derivatives have shown promising biological activities, including antimicrobial and antifungal properties.[1] The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.
Protocol: In Vitro Antimicrobial Activity Screening (Disk Diffusion Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar (B569324) and Sabouraud dextrose agar plates
-
Synthesized metal complexes
-
This compound (as a control)
-
Standard antibiotic and antifungal drugs (as positive controls)
-
DMSO (as a solvent and negative control)
-
Sterile paper discs
Procedure:
-
Prepare stock solutions of the synthesized complexes, this compound, and standard drugs in DMSO.
-
Inoculate the surface of the agar plates with the respective microbial cultures.
-
Impregnate sterile paper discs with the test solutions and place them on the inoculated agar plates.
-
A disc impregnated with DMSO serves as the negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates higher antimicrobial activity.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of copper complexes is often attributed to a multi-target mechanism.[4][5] This can involve the disruption of the microbial cell membrane, the generation of reactive oxygen species (ROS) that cause oxidative stress, and the inhibition of essential enzymes and DNA replication.[4]
Figure 2: Proposed mechanism of antimicrobial action for a this compound-copper(II) complex.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, offering a platform for the synthesis of a wide array of metal complexes. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis, characterization, and potential applications of these compounds, particularly in the field of drug development. The ability to tune the properties of the resulting complexes by varying the metal ion and co-ligands makes this compound an exciting building block for the design of new functional materials.
References
Application Notes and Protocols for the Quantification of Furylacrylic Acid in Samples
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Furylacrylic acid, an organic compound featuring both furan (B31954) and acrylic acid functional groups, serves as a significant intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Its quantification in different sample matrices is crucial for process monitoring, quality control, and metabolic studies. Furoic acid, a metabolite of furfural (B47365), furfuryl alcohol, and this compound, is often monitored in urine as a biomarker for occupational exposure.[4] This document provides detailed protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a robust and widely adopted analytical technique.
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for analyzing polar to moderately non-polar compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[5] The addition of an acid, such as phosphoric acid, to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on the reverse-phase column.[5] Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.
Quantitative Data Summary
While specific performance data for this compound is not extensively published, the following tables summarize typical quantitative results for the closely related acrylic acid and its derivatives using HPLC and GC-MS. These values serve as a benchmark for what can be expected upon method validation for this compound.
Table 1: HPLC Method Performance for Acrylic Acid and Derivatives
| Analyte | Matrix | Linearity Range | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| Acrylic Acid | Polyacrylates | Not Specified | 1.7 µg/mL | 2.8 µg/mL | ~97.5% (spiked) | |
| Furoic Acid | Human Urine | 0.4 - 5.7 mmol/L | 0.001 mmol/L | 0.01 mmol/L | 98.8% | [4][6] |
| 2-Hydroxyethyl Methacrylate | Standard Mix | 1 - 20 µg/mL | 0.022 µg/mL | 0.07 µg/mL | Not Applicable | [7] |
| Methyl Methacrylate | Standard Mix | 1 - 20 µg/mL | 0.032 µg/mL | 0.11 µg/mL | Not Applicable | [7] |
Table 2: GC-MS Method Performance for Acrylic Acid in Food Matrices
| Matrix Category | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Accuracy (%) | Precision (RSD%) | Reference |
| Various Foods | > 0.99 | 0.06 - 0.17 mg/L | 0.18 - 0.52 mg/L | 90.97 - 111.93 | 0.12 - 9.61 | [8] |
Experimental Protocols
This section details the methodologies for quantifying this compound using HPLC-UV.
Protocol 1: Quantification of this compound in General Samples (e.g., Reaction Mixtures, Formulations)
This protocol is a general method adaptable for various liquid or solid samples where this compound is a primary component.
A. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (ACS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm or 0.45 µm syringe filters
B. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
C. Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) methanol/water mixture.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
D. Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the homogenized sample into a volumetric flask. Add a suitable solvent (e.g., methanol/water) to dissolve the this compound. Sonicate if necessary to ensure complete dissolution. Dilute to volume.
-
Liquid Samples: Accurately pipette a known volume of the liquid sample into a volumetric flask and dilute with the mobile phase.
-
Filter all prepared samples and standards through a 0.22 µm or 0.45 µm syringe filter into HPLC vials before analysis.
E. HPLC Conditions
-
Column: C18, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: 96:4 (v/v) Water/Acetonitrile containing 0.1% Phosphoric Acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 25 µL.[5]
-
Column Temperature: 40 °C.[7]
-
UV Detector Wavelength: 210 nm (for general acrylics) or scan for this compound's λmax (typically around 300-320 nm).[5]
-
Run Time: Approximately 10-15 minutes, ensuring elution of the analyte and any interfering peaks.
F. Calibration and Quantification
-
Inject the series of working standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.995.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: Diagram 1: General HPLC Workflow for this compound.
Protocol 2: Quantification of this compound Metabolite (Furoic Acid) in Urine
This protocol is adapted from a validated method for furoic acid, a known metabolite of this compound, in urine samples.[4][6] It includes a hydrolysis step to measure total furoic acid (free and conjugated).
A. Materials and Reagents
-
All reagents from Protocol 1.
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Centrifuge tubes (15 mL)
B. Instrumentation
-
Same as Protocol 1.
-
Centrifuge.
-
Vortex mixer.
-
Evaporator (e.g., nitrogen stream evaporator).
C. Sample Preparation (Hydrolysis and Extraction)
-
Pipette 1.0 mL of urine into a 15 mL centrifuge tube.
-
Add 1.0 mL of 1M NaOH to induce alkaline hydrolysis.
-
Vortex the mixture and incubate at 60 °C for 1 hour.
-
Cool the sample to room temperature and acidify to a pH of approximately 2-3 with 0.5 mL of 6M HCl.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the furoic acid.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
D. HPLC Conditions and Quantification
-
Follow the HPLC conditions and quantification steps as outlined in sections E and F of Protocol 1. The mobile phase and column are suitable for the analysis of furoic acid.[4][6]
Logical Relationships in Quantification
The foundation of quantitative analysis by HPLC is the linear relationship between the concentration of an analyte and the instrumental response (peak area). This relationship is established through a calibration curve.
Caption: Diagram 2: Calibration Curve Logic.
Conclusion
The HPLC-UV method detailed in this document provides a robust and reliable framework for the quantification of this compound in various samples. The provided protocols, based on established methods for acrylic acid and its derivatives, offer a solid starting point for method development and validation.[4][5] For specific applications, particularly with complex matrices like biological fluids, method validation encompassing specificity, linearity, accuracy, precision, LOD, and LOQ is essential to ensure data integrity.
References
- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chembk.com [chembk.com]
- 4. academic.oup.com [academic.oup.com]
- 5. osha.gov [osha.gov]
- 6. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Validation of analytical methods for acrylic acid from various food products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Furylacrylic Acid as a Versatile Monomer for Advanced Polymeric Architectures
Introduction
Furylacrylic acid (FAA), a derivative of acrylic acid featuring a furan (B31954) ring, is an emerging building block for the synthesis of novel functional polymers.[1] Its unique chemical structure, combining a polymerizable acrylic moiety with a reactive furan group, offers a versatile platform for creating polymers with tailored properties for advanced applications, particularly in the biomedical and drug development fields. The presence of the furan ring introduces opportunities for post-polymerization modifications, such as cross-linking through Diels-Alder reactions, which can be leveraged to create smart materials like self-healing hydrogels or stimuli-responsive drug delivery systems.[1]
Polymers derived from acrylic acid, such as poly(acrylic acid) (PAA), are well-established in the pharmaceutical industry for their biocompatibility, non-toxicity, and mucoadhesive properties.[2][3] By analogy, polymers based on this compound are anticipated to share these favorable characteristics, with the added functionality of the furan ring. These polymers hold potential for applications as drug carriers, tissue engineering scaffolds, and advanced coatings.[3][4]
Physicochemical Properties of this compound Monomer
The successful design of polymerization processes begins with a thorough understanding of the monomer's properties. This compound is a solid at room temperature with a defined melting point and solubility profile that dictates the choice of reaction solvents.
| Property | Value | Reference |
| CAS Number | 539-47-9 | [1][5] |
| Molecular Formula | C₇H₆O₃ | [6][7] |
| Molecular Weight | 138.12 g/mol | [5][6] |
| Appearance | Yellowish to brown solid | [1] |
| Melting Point | 139–141 °C | [8] |
| Boiling Point | 286 °C (estimated) | [7][9] |
| Solubility | Soluble in organic solvents, moderate solubility in water | [1] |
Potential Applications in Drug Development
The integration of the furan moiety into an acrylic polymer backbone opens up several avenues for innovation in drug delivery and development.
-
Stimuli-Responsive Drug Delivery: The furan ring can participate in reversible Diels-Alder reactions with dienophiles. This chemistry can be used to create cross-linked polymer networks (hydrogels) that are sensitive to triggers like temperature. A drug can be encapsulated within such a hydrogel and released in a controlled manner when the cross-links are thermally reversed.
-
Targeted Drug Carriers: The carboxylic acid groups along the polymer chain provide handles for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic agents. This functionalization allows for the specific delivery of drugs to diseased tissues, minimizing off-target side effects.[3]
-
Mucoadhesive Formulations: Polymers containing carboxylic acid groups, like PAA, are known for their mucoadhesive properties, which prolong the residence time of formulations on mucosal surfaces.[2] Poly(this compound) is expected to exhibit similar behavior, making it a candidate for oral, nasal, or ocular drug delivery systems.
-
Biodegradable Materials: While the carbon-carbon backbone of acrylic polymers is generally non-biodegradable, the furan ring can be susceptible to oxidative cleavage, offering a potential mechanism for degradation under specific physiological conditions. This aspect requires further investigation but suggests a route to creating more environmentally benign and biocompatible materials.
Protocols for Polymer Synthesis and Characterization
The following protocols are based on well-established free-radical polymerization techniques for acrylic acid and its derivatives.[10][11] Researchers should perform appropriate risk assessments before conducting any experiment.
Protocol 1: Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the synthesis of linear poly(this compound) in an aqueous solution using a chemical initiator.
Materials:
-
3-(2-Furyl)acrylic acid (FAA) (99%)
-
Ammonium (B1175870) persulfate (APS) or other water-soluble initiator
-
Deionized (DI) water
-
Methanol (for precipitation)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas inlet
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet for inert gas.
-
Monomer Solution: Dissolve a defined amount of this compound in DI water. The concentration can be adjusted (e.g., 10-30% w/v) to control the reaction kinetics and final polymer molecular weight.[10]
-
Inert Atmosphere: Purge the solution with nitrogen or argon gas for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Heat the reaction mixture to the desired temperature (typically 60-80 °C).[10] Add the initiator (e.g., ammonium persulfate, typically 0.1-1.0 mol% relative to the monomer) to the solution to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature under an inert atmosphere for a specified duration (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.
-
Termination & Precipitation: Cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer. Wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Characterization of Poly(this compound)
This protocol outlines standard methods for characterizing the synthesized polymer to determine its key properties.
| Property to Measure | Analytical Method | Description |
| Molecular Weight & Polydispersity | Gel Permeation Chromatography (GPC) | GPC separates polymer chains based on their hydrodynamic volume, allowing for the determination of number average (Mn), weight average (Mw), and polydispersity index (PDI = Mw/Mn).[12] |
| Chemical Structure | FTIR & NMR Spectroscopy | Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the disappearance of the monomer's C=C double bond and the presence of the polymer backbone. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the polymer's structure and purity. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), which provides insight into the polymer's physical state and mechanical properties.[13] |
| Purity/Residual Monomer | High-Performance Liquid Chromatography (HPLC) | HPLC can be used to quantify the amount of unreacted this compound monomer remaining in the final polymer product, which is a critical parameter for biomedical applications. |
Visualizing Workflows and Relationships
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates the sequential workflow for synthesizing and characterizing poly(this compound).
Caption: Workflow for Poly(this compound) Synthesis.
Logical Diagram: From Monomer to Application
This diagram shows the relationship between the monomer's structure, the polymerization process, the resulting polymer properties, and potential applications.
Caption: Structure-Property-Application Relationship.
References
- 1. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]
- 10. youtube.com [youtube.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. researchgate.net [researchgate.net]
- 13. POLYACRYLIC ACID - Ataman Kimya [atamanchemicals.com]
Protocols for the Esterification of Furylacrylic Acid: An Application Note for Researchers
Introduction
Furylacrylic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The esterification of this compound is a key transformation to modify its physicochemical properties and to enable further synthetic manipulations. This application note provides detailed protocols for the esterification of 3-(2-furyl)acrylic acid using two common methods: Fischer-Speier esterification and Steglich esterification. It also includes a summary of reaction conditions and yields for the synthesis of various alkyl furylacrylates.
Overview of Esterification Methods
Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction, for example, by azeotropic distillation.[3]
Steglich Esterification
The Steglich esterification is a milder method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol at room temperature.[4][5] This method is particularly suitable for substrates that are sensitive to acidic conditions.[5] A key feature of this reaction is the formation of a urea (B33335) byproduct, dicyclohexylurea (DCU), from the reaction of DCC with the water generated.[5]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Methanol (B129727)
This protocol describes the synthesis of methyl 3-(2-furyl)acrylate using sulfuric acid as a catalyst.
Materials:
-
3-(2-Furyl)acrylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-(2-furyl)acrylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(2-furyl)acrylate.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Steglich Esterification of this compound with Ethanol (B145695)
This protocol details the synthesis of ethyl 3-(2-furyl)acrylate using DCC and DMAP.
Materials:
-
3-(2-Furyl)acrylic acid
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-(2-furyl)acrylic acid (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash it successively with 1 M aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(2-furyl)acrylate.
-
Purify the product by column chromatography on silica gel if required.
Data Presentation: Esterification of this compound
The following table summarizes various conditions and reported yields for the esterification of this compound with different alcohols and catalysts.
| Ester Product | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-(2-furyl)acrylate | Methanol | H₂SO₄ | Methanol | Reflux | 4-6 | ~90 | [6] |
| Ethyl 3-(2-furyl)acrylate | Ethanol | H₂SO₄ | Ethanol | Reflux | 6 | 95 | [6] |
| n-Butyl 3-(2-furyl)acrylate | n-Butanol | p-TsOH | Toluene | Reflux | 8 | 78-94 | [7][8] |
| Ethyl 3-(2-furyl)acrylate | Ethanol | DCC, DMAP | Dichloromethane | Room Temp. | 12-24 | ~90 | [4] |
| Isopropyl 3-(2-furyl)acrylate | Isopropanol | H₂SO₄ | Isopropanol | Reflux | - | - | |
| Benzyl 3-(2-furyl)acrylate | Benzyl Alcohol | DCC, DMAP | Dichloromethane | Room Temp. | 24 | Good | [4] |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods. Some data points are inferred from general procedures for similar substrates due to a lack of specific literature data for certain this compound esters.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflows for the Fischer and Steglich esterification processes.
Caption: General workflow for Fischer-Speier esterification.
Caption: General workflow for Steglich esterification.
Conclusion
The choice of esterification protocol for this compound depends on the specific alcohol being used and the sensitivity of the starting material to acidic conditions. Fischer-Speier esterification is a cost-effective method suitable for simple, unhindered alcohols, while Steglich esterification offers a milder alternative for more sensitive substrates. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment - American Chemical Society [acs.digitellinc.com]
- 2. Construction of a Novel Lipase Catalytic System Based on Hybrid Membranes with Interwoven Electrospun Polyacrylic Acid and Polyvinyl Pyrrolidone Gel Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 4. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 5. ERIC - EJ1043257 - Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment, Journal of Chemical Education, 2014-Oct [eric.ed.gov]
- 6. Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Amberlyst 15 ® - Reagent of the Month- Santiago Lab [sigutlabs.com]
Application Notes and Protocols: The Use of Furylacrylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of furylacrylic acid as a versatile building block in the synthesis of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate research and development in medicinal chemistry.
Introduction to this compound in Medicinal Chemistry
This compound, a derivative of furan (B31954), is a valuable scaffold in medicinal chemistry due to its unique structural features. The presence of the furan ring, a bioisostere for other aromatic systems, and the α,β-unsaturated carboxylic acid moiety allows for a variety of chemical transformations, leading to the synthesis of diverse bioactive molecules. Its applications span from being a precursor to enzyme inhibitors to a key component in the development of antimicrobial agents.
Application in the Synthesis of Malonyl-CoA Decarboxylase (MCD) Inhibitors
This compound serves as a crucial starting material for the preparation of potent inhibitors of malonyl-CoA decarboxylase (MCD). MCD is a key enzyme in the regulation of fatty acid metabolism, and its inhibition has emerged as a promising therapeutic strategy for conditions such as heart disease, obesity, and diabetes.
Signaling Pathway of Malonyl-CoA Decarboxylase
Malonyl-CoA is a central signaling molecule that controls the balance between fatty acid synthesis and oxidation. It is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] Malonyl-CoA decarboxylase (MCD) degrades malonyl-CoA, thereby relieving the inhibition of CPT-1 and promoting fatty acid oxidation.[1] By inhibiting MCD, the concentration of malonyl-CoA increases, leading to the suppression of fatty acid oxidation.[4] This shift in metabolism can be beneficial in pathological conditions characterized by excessive fat oxidation.
Caption: Malonyl-CoA signaling pathway and the role of MCD inhibitors.
Synthesis of MCD Inhibitors
This compound is a key reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives, which have been identified as potent MCD inhibitors. While a specific detailed protocol for a named drug is not publicly available, the general synthetic strategy involves the reaction of this compound derivatives with trifluoromethylating agents.
Note: A detailed experimental protocol for a specific MCD inhibitor derived from this compound is not provided due to the proprietary nature of pharmaceutical research and development. The information available points to its use as a starting material in the synthesis of this class of compounds.
Application in the Synthesis of Antimicrobial Agents
This compound and its derivatives have demonstrated significant potential as antimicrobial agents. Notably, esters and amides of 3-(5-nitro-2-furyl)acrylic acid exhibit broad-spectrum activity against bacteria and fungi.[5]
Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
A notable application is the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown promising antimicrobial properties.[6]
-
Reaction Setup: To a mixture of 3-(furan-2-yl)propenoic acid (0.36 mmol), the corresponding arene (0.1 mL), and dichloromethane (B109758) (CH₂Cl₂) (1 mL), add trifluoromethanesulfonic acid (TfOH) (0.5 mL, 6.45 mmol) at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: Pour the reaction mixture into water (50 mL) and extract with chloroform (B151607) (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water (3 x 50 mL), and dry over sodium sulfate (B86663) (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by chromatography.
Quantitative Data for the Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives
| Entry | Arene | Product | Yield (%)[6] |
| 1 | Benzene | 3-(furan-2-yl)-3-phenylpropanoic acid | 65 |
| 2 | Toluene | 3-(furan-2-yl)-3-(p-tolyl)propanoic acid | 78 |
| 3 | m-Xylene | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | 85 |
Antimicrobial Activity of this compound Derivatives
Derivatives of 3-(5-nitro-2-furyl)acrylic acid have been evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) values against various microorganisms are summarized below.
| Compound | Escherichia coli MIC (µg/mL)[5] | Staphylococcus aureus MIC (µg/mL)[5] | Candida albicans MIC (µg/mL)[5] |
| Methyl 3-(5-nitro-2-furyl)acrylate | 50 | 25 | 12.5 |
| Ethyl 3-(5-nitro-2-furyl)acrylate | 50 | 25 | 12.5 |
| 3-(5-nitro-2-furyl)acrylamide | 100 | 50 | 25 |
| N-methyl-3-(5-nitro-2-furyl)acrylamide | 100 | 50 | 25 |
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound is the Knoevenagel condensation of furfural (B47365) with malonic acid.[7][8]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Experimental Protocol: Synthesis of this compound[7]
-
Reaction Setup: In a round-bottom flask, combine furfural (1.0 mol), malonic acid (1.4 mol), pyridine (2.4 mol), and piperidine (0.025 mol).
-
Reaction: Heat the mixture with stirring at 95 °C for 2.5 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Precipitation: Acidify the aqueous solution with hydrochloric acid (HCl) to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
Quantitative Data for the Synthesis of this compound
| Parameter | Value[7] |
| Yield | 92.8% |
| Purity | 99.5% |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a range of pharmaceutical compounds. Its utility in preparing potent MCD inhibitors and effective antimicrobial agents highlights its importance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers exploring the potential of furan-based scaffolds in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Furylacrylic Acid as a Potential Photosensitizer in Photodynamic Therapy: Application Notes and Protocols
Disclaimer: The following application notes and protocols are provided as a theoretical guide for researchers and drug development professionals interested in investigating the potential of furylacrylic acid as a photosensitizer in Photodynamic Therapy (PDT). To date, there is a notable absence of published experimental data specifically validating the use of this compound for this application. Therefore, the methodologies and potential mechanisms described herein are based on the general principles of photodynamic therapy and the known photochemical properties of furan-containing compounds.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1][2] The efficacy of a photosensitizer is contingent on several factors, including its ability to absorb light at a suitable wavelength, generate ROS with a high quantum yield, and localize in target tissues or cells.[3]
This compound, a derivative of furan (B31954), possesses a conjugated system that allows for the absorption of light.[4] While its primary photochemical reaction upon UV irradiation is often cited as [2+2] cycloaddition, the potential for energy transfer to molecular oxygen to generate singlet oxygen, a key mediator of PDT, warrants investigation.[5][6] Furan-containing compounds have been explored as photosensitizers, suggesting that the furan moiety can participate in photodynamic processes.[7][8] This document outlines a series of protocols to systematically evaluate the potential of this compound as a photosensitizer for PDT.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing formulation and delivery strategies.
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₃ | [9] |
| Molecular Weight | 138.12 g/mol | [9] |
| Appearance | Yellowish to brown solid | [10] |
| Melting Point | 143 °C | [11] |
| Solubility | Soluble in organic solvents, moderate solubility in water | [10] |
| logP (o/w) | 1.204 (estimated) | [11] |
Proposed Mechanism of Action
The proposed mechanism for this compound as a photosensitizer in PDT follows the general principles of photodynamic action, primarily through the Type II pathway involving singlet oxygen generation.
Caption: Proposed Type II photodynamic mechanism for this compound.
Upon absorption of light of a specific wavelength, this compound is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1]
Experimental Protocols
The following protocols are standard methods for the in vitro evaluation of a novel photosensitizer.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a critical parameter that quantifies the efficiency of a photosensitizer to generate singlet oxygen. A common indirect method involves the use of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly bleached upon reaction with singlet oxygen. The rate of DPBF degradation is monitored spectrophotometrically.[12]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in the same solvent, protected from light.
-
Prepare a solution of a reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., Rose Bengal).[12]
-
-
Experimental Setup:
-
In a quartz cuvette, mix the this compound solution with the DPBF solution. The final concentration of DPBF should result in an absorbance of approximately 1.0 at its absorption maximum (~410 nm). The concentration of this compound should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength.
-
Prepare a reference cuvette with the reference photosensitizer and DPBF at concentrations that match the absorbance of the this compound solution at the irradiation wavelength.
-
-
Irradiation and Measurement:
-
Irradiate the sample cuvette with a monochromatic light source corresponding to an absorption peak of this compound.
-
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum, monitoring the decrease in absorbance of DPBF at ~410 nm.
-
Repeat the procedure for the reference photosensitizer.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF versus the irradiation time. The slope of this plot corresponds to the rate of DPBF degradation.
-
Calculate the singlet oxygen quantum yield of this compound using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k (sample) / k (reference)) × (I (reference) / I (sample)) where k is the rate of DPBF degradation and I is the rate of light absorption by the photosensitizer.
-
Caption: Workflow for singlet oxygen quantum yield determination.
Cellular Uptake and Subcellular Localization
The efficacy of a photosensitizer is dependent on its accumulation and localization within target cells. Fluorescence microscopy can be used to visualize the intracellular distribution of this compound, which is expected to be fluorescent.[13]
Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.
-
-
Incubation:
-
Prepare various concentrations of this compound in a cell culture medium.
-
Incubate the cells with the this compound solutions for different time points (e.g., 1, 4, 12, 24 hours).
-
-
Staining and Imaging:
-
(Optional) Co-stain the cells with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Wash the cells with phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound and any co-stains.
-
-
Data Analysis:
-
Qualitatively assess the subcellular localization of this compound by observing the overlap of its fluorescence with that of the organelle-specific probes.
-
Quantify the cellular uptake by measuring the fluorescence intensity per cell using image analysis software.
-
Caption: Workflow for cellular uptake and localization studies.
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is used to determine the cytotoxic effect of the photosensitizer in the dark (dark toxicity) and upon light activation (phototoxicity).[14][15]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Incubation with Photosensitizer:
-
Treat the cells with various concentrations of this compound in a fresh medium.
-
Incubate for a predetermined time (based on uptake studies).
-
-
Irradiation:
-
For the phototoxicity assessment, expose the cells to a light source with a wavelength corresponding to the absorption maximum of this compound for a defined period.
-
A parallel plate should be kept in the dark to assess dark toxicity.
-
-
MTT Assay:
-
After irradiation (or the equivalent incubation time in the dark), replace the medium with a fresh medium containing MTT (0.5 mg/mL).
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for both dark and light conditions.
-
| Parameter | Recommended Condition |
| Cell Lines | HeLa, MCF-7, A549, or other relevant cancer cell lines |
| This compound Conc. | 0.1 - 100 µM (titration recommended) |
| Incubation Time | 4 - 24 hours (optimize based on uptake) |
| Light Source | LED array or filtered lamp matching this compound's absorbance |
| Light Dose | 1 - 20 J/cm² (titration recommended) |
| MTT Concentration | 0.5 mg/mL |
| Formazan Solubilizer | DMSO |
Concluding Remarks
While this compound's potential as a photosensitizer in photodynamic therapy is yet to be experimentally confirmed, its chemical structure suggests that it may possess the necessary photophysical properties. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of its singlet oxygen generation efficiency, cellular uptake and localization, and in vitro phototoxicity. The successful execution of these experiments will be crucial in determining the viability of this compound as a novel photosensitizer for further development in photodynamic therapy. Researchers are encouraged to meticulously document all experimental parameters and results to contribute to the body of knowledge in this nascent area of research.
References
- 1. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furans and singlet oxygen – why there is more to come from this powerful partnership - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Using singlet oxygen to synthesize polyoxygenated natural products from furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of flurous photosensitizers for photodynamic therapy applications | Poster Board #762 - American Chemical Society [acs.digitellinc.com]
- 9. A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. OPG [opg.optica.org]
- 13. Monitoring Photosensitizer Uptake Using Two Photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Furylacrylic Acid
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of furylacrylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is suitable for the determination of this compound in various sample matrices, offering a stable and reproducible analytical procedure.
Introduction
This compound, a derivative of acrylic acid containing a furan (B31954) ring, is a compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a robust RP-HPLC method for the analysis of this compound. The methodology is based on the common principles of reversed-phase chromatography for organic acids, utilizing a C18 stationary phase and an acidified aqueous-organic mobile phase.
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (v/v) |
| Initial suggested ratio: 40:60 (Acetonitrile:Aqueous) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
2. Reagents and Standards Preparation
-
Reagents : HPLC grade acetonitrile, phosphoric acid (85%), and ultrapure water are required.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
The sample preparation will vary depending on the matrix. A general guideline for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the calibration range.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions. The data for acrylic acid is provided for reference.[1]
| Parameter | This compound (Illustrative) | Acrylic Acid (Reference) |
| Retention Time (min) | ~ 4.5 - 6.0 | ~ 6.0[2] |
| Linearity Range (µg/mL) | 1 - 100 | 10 - 300[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.3 | 1.7 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.0 | 2.8 |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy : The closeness of the test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow and Signaling Pathways
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
This detailed application note and protocol provide a solid foundation for researchers, scientists, and drug development professionals to implement a reliable HPLC method for the quantitative analysis of this compound. The provided parameters can be optimized further to suit specific analytical needs and sample matrices.
References
Furylacrylic Acid as a Corrosion Inhibitor for Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of furylacrylic acid as a corrosion inhibitor for various metals, particularly steel and aluminum, in acidic environments. While direct experimental data for this compound is limited, its structural similarity to furan-2-carboxylic acid allows for well-founded postulations regarding its efficacy and mechanism of action. The following protocols and data are based on established corrosion testing methodologies and analogous data from closely related furan (B31954) derivatives.
Introduction
This compound is an organic compound featuring a furan ring, a conjugated double bond, and a carboxylic acid group. This unique structure suggests its potential as an effective corrosion inhibitor. The heteroatom (oxygen) in the furan ring, the π-electrons in the conjugated system, and the carboxyl group can all contribute to the molecule's adsorption onto a metal surface, thereby forming a protective barrier against corrosive agents. Organic compounds with similar functional groups have demonstrated significant corrosion inhibition properties.[1][2][3]
Postulated Mechanism of Action: The corrosion inhibition of this compound is likely achieved through the adsorption of its molecules onto the metal surface. This adsorption can occur via:
-
Chemisorption: Involving the sharing of electrons between the oxygen heteroatom, π-electrons of the furan ring and the conjugated double bond, and the vacant d-orbitals of the metal atoms.
-
Physisorption: Involving electrostatic interactions between the charged metal surface and the inhibitor molecule.
The adsorbed this compound molecules form a protective film that isolates the metal from the corrosive medium, thus inhibiting both anodic and cathodic reactions of the corrosion process.
Quantitative Data Summary
Due to the lack of direct experimental studies on this compound, the following tables present data for a structurally analogous compound, furan-2-carboxylic acid , which has been studied as a corrosion inhibitor for mild steel in 0.5 M HCl solution.[1][2] This data provides a reasonable estimate of the potential performance of this compound under similar conditions.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 0.5 M HCl with Furan-2-Carboxylic Acid at 298 K [1][2]
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |
| Blank | - | - | - |
| 5 x 10⁻³ | - | 16.66 | 97.6 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 0.5 M HCl with Furan-2-Carboxylic Acid at 298 K
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |
| Blank | - | - | - |
| 5 x 10⁻³ | - | - | 97.6 |
Note: Specific values for Ecorr, Rct, and Cdl for the blank and inhibited solutions were not explicitly provided in the summarized source but the resulting high inhibition efficiency is reported.
Experimental Protocols
The following are detailed protocols for standard techniques used to evaluate the performance of corrosion inhibitors like this compound.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibitor's efficiency.
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions
-
Corrosive solution (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
This compound
-
Analytical balance (±0.1 mg)
-
Polishing papers of different grades
-
Acetone, distilled water
-
Thermostatic water bath
-
Glass hooks and beakers
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with a series of emery papers of increasing grit size to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record the initial weight (W_initial).
-
Measure the dimensions of the coupons to calculate the total surface area (A).
-
Inhibitor Solution Preparation: Prepare the corrosive solution with different concentrations of this compound (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M). Also, prepare a blank solution without the inhibitor.
-
Immersion Test: Suspend each coupon in a beaker containing the test solution using a glass hook. Ensure the coupon is fully immersed.
-
Place the beakers in a thermostatic water bath to maintain a constant temperature (e.g., 298 K).
-
After a predetermined immersion time (e.g., 24 hours), carefully remove the coupons from the solutions.
-
Cleaning and Final Weighing: Gently wash the coupons with distilled water to remove corrosion products. For steel, a solution containing HCl and hexamine can be used for cleaning.
-
Dry the coupons and re-weigh them to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × ρ × t), where ρ is the density of the metal in g/cm³ and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Metal specimen (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Test solutions (blank and with various inhibitor concentrations)
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the type of inhibition (anodic, cathodic, or mixed).
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.
-
Polarization Scan: Perform a potentiodynamic scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine Ecorr and icorr from the intersection of the extrapolated anodic and cathodic Tafel slopes.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film.
Procedure:
-
Use the same three-electrode cell setup and electrode preparation as for PDP.
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Surface Analysis
Objective: To visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.
Procedure:
-
Immerse metal coupons in the corrosive solution with and without the inhibitor for a specific period.
-
After immersion, gently rinse the coupons with distilled water and dry them.
-
Mount the coupons on SEM stubs.
-
Acquire SEM images of the surface to observe the morphology (e.g., pitting, uniform corrosion, protective film).
-
Perform EDX analysis on different areas of the surface to determine the elemental composition and confirm the presence of elements from the inhibitor molecule (C, O) on the protected surface.
Visualizations
Conclusion
This compound possesses the key structural features of an effective organic corrosion inhibitor. Based on data from analogous furan derivatives, it is expected to exhibit high inhibition efficiency for metals like steel in acidic media. The provided protocols offer a standardized approach for researchers to experimentally validate the efficacy of this compound and to elucidate its mechanism of action. Further experimental studies are warranted to quantify its performance and to explore its potential applications in various industrial settings.
References
Synthesis and Purification of Furylacrylic Acid from Bio-based Furfural: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furylacrylic acid is a valuable bio-based platform chemical with applications in polymers, pharmaceuticals, and fine chemicals. While direct isolation from natural sources is not widely documented, it can be efficiently synthesized from furfural (B47365), a renewable feedstock derived from lignocellulosic biomass. This document provides detailed protocols for the synthesis of this compound from furfural via the Knoevenagel condensation and Perkin reaction, along with methods for its purification and quantitative analysis.
Introduction
3-(2-Furyl)acrylic acid is an unsaturated carboxylic acid featuring a furan (B31954) ring. This structure imparts unique chemical properties that make it a versatile building block in organic synthesis. Its derivatives have been explored for various applications, including as precursors to polymers and as intermediates in the synthesis of pharmaceuticals. The production of this compound from furfural, which is readily obtainable from agricultural byproducts, presents a sustainable alternative to petroleum-based chemicals.
This application note details two primary methods for the synthesis of this compound from furfural: the Knoevenagel condensation and the Perkin reaction. It also provides a comprehensive guide to the purification of the synthesized product and its quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound from Furfural
Two classical organic reactions are predominantly utilized for the synthesis of this compound from furfural: the Knoevenagel condensation and the Perkin reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde (furfural) with a compound containing an active methylene (B1212753) group (e.g., malonic acid), catalyzed by a weak base like pyridine (B92270) or piperidine (B6355638).[1][2]
Experimental Protocol: Knoevenagel Condensation of Furfural and Malonic Acid [3][4]
-
Reactant Preparation:
-
Freshly distill commercial furfural (boiling point: 160–161 °C).
-
Dry commercial malonic acid at 100 °C for 2 hours.
-
Dry pyridine over potassium hydroxide (B78521) sticks and filter.[3]
-
-
Reaction Setup:
-
Reaction:
-
Heat the flask on a boiling water bath for 2 hours.[3]
-
-
Work-up and Isolation:
-
Cool the reaction mixture and dilute it with 200 ml of water.[3]
-
Dissolve the resulting acid by adding concentrated aqueous ammonia.
-
Filter the solution through a fluted filter paper and wash the paper with three 80 ml portions of water.
-
Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid while stirring.
-
Cool the mixture in an ice bath for at least 1 hour to precipitate the this compound.[3]
-
Filter the product, wash it with four 100 ml portions of water, and dry.[3]
-
Quantitative Data for Knoevenagel Condensation
| Parameter | Value | Reference |
| Furfural | 2 moles | [3] |
| Malonic Acid | 2 moles | [3] |
| Pyridine | 1.2 moles | [3] |
| Reaction Time | 2 hours | [3] |
| Reaction Temperature | 100 °C (boiling water bath) | [3] |
| Yield | 91-92% | [3] |
| Purity (after recrystallization) | Colorless needles, m.p. 141 °C | [3] |
Another study optimized the Knoevenagel condensation using piperidine as a catalyst and found that a molar ratio of furfural:malonic acid:pyridine:piperidine of 1.0:1.4:2.4:0.025 at 95 °C for 2.5 hours yielded 92.8% of this compound with a purity of 99.5%.[4]
Perkin Reaction
The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[5] For this compound synthesis, furfural is reacted with acetic anhydride and sodium acetate (B1210297).[3]
Experimental Protocol: Perkin Reaction of Furfural and Acetic Anhydride [3]
-
Reactant Preparation:
-
Use freshly distilled furfural.
-
Use fused sodium acetate for a faster reaction.
-
-
Reaction Setup:
-
In a flask equipped with a stirrer and an air condenser, thoroughly mix:
-
Furfural
-
Acetic anhydride
-
Fused sodium acetate
-
-
-
Reaction:
-
Work-up and Isolation:
-
The work-up typically involves hydrolysis of the resulting anhydride to the carboxylic acid, followed by purification.
-
Quantitative Data for Perkin Reaction
| Parameter | Value | Reference |
| Reaction Temperature | 150 °C | [3] |
| Reaction Time | 4 hours (with fused sodium acetate) | [3] |
| 6-8 hours (with non-fused sodium acetate) | [3] | |
| Yield | Not explicitly stated, but generally good | |
| Purity (before recrystallization) | m.p. 138-139 °C | [3] |
| Purity (after recrystallization) | m.p. 139-141 °C | [3] |
Purification of this compound
The primary method for purifying crude this compound is recrystallization.
Experimental Protocol: Recrystallization of this compound [3]
-
Solvent Selection: A dilute alcohol solution (e.g., 50% ethanol) is effective. Benzene (B151609) or ligroin can also be used.[3]
-
Dissolution: Dissolve the crude this compound in a slight excess of the chosen solvent.
-
Decolorization (Optional): Add activated charcoal (e.g., Norit, 5 g per 100 g of acid) to the solution and reflux for 5-10 minutes to remove colored impurities.[3]
-
Hot Filtration: Filter the hot solution through a preheated, fluted filter to remove the charcoal and any insoluble impurities.
-
Crystallization:
-
If using dilute alcohol, dilute the hot solution with cold water until crystals begin to separate.
-
Heat the mixture to boiling to redissolve the crystals, then cool slowly.
-
Allow the solution to stand in a refrigerator for several hours to maximize crystal formation.[3]
-
-
Isolation: Filter the purified crystals, wash with cold solvent, and dry.
Note: Recrystallization from benzene or ligroin may result in a 20-25% loss of product.[3]
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of this compound and its derivatives.
General HPLC Protocol for Acrylic Acid Derivatives [6]
-
Instrumentation: An analytical HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column is commonly used (e.g., Eurospher II 100-3 C18, 150 x 4.6 mm, 3 µm).[6]
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of water (with a small amount of acid, e.g., 30 mM phosphoric acid, pH 1.9) and acetonitrile.
-
Flow Rate: Typically 1 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection Wavelength: 210 nm is a suitable wavelength for detecting acrylic acid derivatives.[6]
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.
Workflow and Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from the bio-based precursor furfural is a well-established and efficient process. Both the Knoevenagel condensation and the Perkin reaction offer high yields of the desired product. Proper purification through recrystallization is crucial for obtaining high-purity this compound suitable for downstream applications in research and development. The analytical methods outlined provide a reliable means of quality control. These protocols serve as a valuable resource for researchers and professionals working on the development of sustainable chemicals and materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furylacrylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of furylacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.[1]
-
Knoevenagel Condensation: This method involves the reaction of furfural (B47365) with an active hydrogen compound, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine (B6355638).[2][3] It is often preferred due to its high yields and relatively mild reaction conditions.
-
Perkin Reaction: This reaction uses the aldol (B89426) condensation of an aromatic aldehyde (furfural) with an acid anhydride (B1165640) (acetic anhydride) and its alkali salt (sodium acetate) to produce α,β-unsaturated carboxylic acids.[4][5]
Other methods like the Wittig[6] and Heck[7] reactions can also be employed for forming the carbon-carbon double bond, but Knoevenagel and Perkin are the most frequently cited for this specific synthesis.
Q2: What is a typical yield for the Knoevenagel condensation of furfural and malonic acid?
A2: With optimized conditions, the Knoevenagel condensation can achieve high yields. Reported yields are often in the range of 91-92% when using pyridine as a catalyst and solvent.[1] By using piperidine as a co-catalyst with pyridine, yields as high as 92.8% with 99.5% purity have been achieved.[2]
Q3: What is the role of pyridine and piperidine in the Knoevenagel condensation?
A3: In the Knoevenagel condensation, pyridine acts as a weakly basic solvent and catalyst.[3] Piperidine, a stronger base, is often used in catalytic amounts to facilitate the deprotonation of the active methylene (B1212753) compound (malonic acid), which is a crucial step in the reaction mechanism.[2][8] The combination of these bases can significantly enhance the reaction rate and yield.
Q4: My final product is yellow or brown instead of white. What is the cause and how can I fix it?
A4: Discoloration in the final product is a common issue, typically caused by impurities in the starting materials or side reactions.
-
Cause: Commercial furfural can contain colored impurities or degrade over time. The reaction itself can also produce polymeric or resinous byproducts, especially if the temperature is too high.[9]
-
Solution:
-
Purify the Furfural: Always use freshly distilled furfural to remove colored impurities.[1]
-
Control Reaction Temperature: Avoid excessive heating, which can promote the formation of tars and resins.[10]
-
Purification: Recrystallize the crude product. A common and effective method is to dissolve the acid in 50% ethanol, reflux with activated charcoal (e.g., Norit) to absorb colored impurities, and then slowly recrystallize.[1]
-
Q5: What are the most common impurities and how can they be removed?
A5: Common impurities include unreacted starting materials (furfural, malonic acid), side products from self-condensation, and resinous materials.[9] Purification is typically achieved through recrystallization.[1][11] For stubborn impurities, techniques like dissolving the product in an alkaline solution, filtering, and then re-precipitating the acid by adding hydrochloric acid can be effective.[12]
Data Presentation: Reaction Conditions and Yields
The tables below summarize quantitative data for different synthesis protocols, allowing for easy comparison.
Table 1: Comparison of Common Synthesis Methods for this compound
| Method | Reactants | Catalyst/Base | Typical Conditions | Reported Yield | Reference |
| Knoevenagel | Furfural, Malonic Acid | Pyridine | 100°C (water bath), 2 hours | 91-92% | [1] |
| Knoevenagel | Furfural, Malonic Acid | Pyridine, Piperidine | 95°C, 2.5 hours | 92.8% | [2] |
| Perkin | Furfural, Acetic Anhydride | Potassium Acetate | 150°C, 4 hours | Good (unspecified) | [1] |
Table 2: Optimization of Knoevenagel Condensation Parameters
| Parameter | Condition | Molar Ratio (Furfural:Malonic Acid:Pyridine:Piperidine) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Baseline | Standard | 1.0:1.0:0.6 | 100 | 2 | 91-92 | ~99 | [1] |
| Optimized | Piperidine Co-catalyst | 1.0:1.4:2.4:0.025 | 95 | 2.5 | 92.8 | 99.5 | [2] |
Experimental Protocols
Key Protocol: Knoevenagel Condensation for this compound
This protocol is adapted from a reliable, high-yield procedure reported in Organic Syntheses.[1]
1. Reagent Preparation:
-
Furfural: Use commercial furfural that has been freshly distilled (b.p. 160-161°C).
-
Malonic Acid: Dry commercial malonic acid at 100°C for 2 hours and store it in a desiccator.
-
Pyridine: Dry commercial-grade pyridine over potassium hydroxide (B78521) (KOH) pellets for several hours, then filter.
2. Reaction Setup:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 192 g (2 moles) of freshly distilled furfural, 208 g (2 moles) of dried malonic acid, and 96 ml (1.2 moles) of dried pyridine.
-
Heat the flask on a boiling water bath for 2 hours.
3. Work-up and Isolation:
-
Cool the reaction mixture and dilute it with 200 ml of water.
-
Add concentrated aqueous ammonia (B1221849) with stirring until the acid dissolves completely, forming a clear solution.
-
Filter the solution through a fluted filter paper to remove any insoluble impurities. Wash the paper with three 80-ml portions of water.
-
Combine the filtrates and acidify with an excess of diluted (1:1) hydrochloric acid while stirring.
-
Cool the mixture in an ice bath for at least 1 hour to ensure complete precipitation.
-
Filter the precipitated this compound using a Büchner funnel, wash it with four 100-ml portions of cold water, and let it air dry.
4. Purification (Recrystallization):
-
For a purer, colorless product, dissolve the crude acid in a slight excess of 50% ethanol.
-
Add activated charcoal (approx. 5 g per 100 g of acid) and reflux the solution for 5-10 minutes.
-
Filter the hot solution through a preheated funnel with fluted filter paper.
-
Dilute the hot filtrate with cold water until crystals begin to appear, then heat to boiling to redissolve.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator for several hours to maximize crystal formation.
-
Filter the purified crystals, wash with cold water, and dry. The expected yield is 252–254 g (91–92%) of colorless needles with a melting point of 141°C.
Visualized Workflows and Guides
General Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Low Product Yield
Caption: Troubleshooting flowchart for low yield issues.
Knoevenagel Condensation: Logical Relationships
Caption: Logical steps of the Knoevenagel condensation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Summary of Solutions to Common Problems in Acrylic Resin Production - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Optimization of Reaction Conditions for Furylacrylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of furylacrylic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for producing this compound are the Knoevenagel condensation and the Perkin reaction.[1] The Knoevenagel condensation typically involves the reaction of furfural (B47365) with an active methylene (B1212753) compound like malonic acid, catalyzed by a weak base.[2] The Perkin reaction utilizes the condensation of an aromatic aldehyde (furfural) with an aliphatic acid anhydride (B1165640) in the presence of a weak base.[3][4]
Q2: What are the typical yields I can expect for these reactions?
A2: Yields are highly dependent on the chosen reaction and optimization of conditions. For the Knoevenagel condensation of furfural and malonic acid, yields can be as high as 92.8% under optimized conditions.[2] The Perkin reaction for the same conversion typically provides yields in the range of 65-70%.[3][4]
Q3: Which reaction is generally preferred for the synthesis of this compound?
A3: The Knoevenagel condensation is often preferred due to its potential for higher yields and milder reaction conditions compared to the Perkin reaction.[2]
Q4: What are some common derivatives of this compound that can be synthesized?
A4: Derivatives can be synthesized by modifying the starting materials. For instance, using substituted furfurals or different active methylene compounds in the Knoevenagel condensation can produce a variety of this compound derivatives. Acetylation of the furan (B31954) ring is another common modification.
Troubleshooting Guides
Low or No Product Yield
Q5: I am getting a very low yield or no product at all. What are the possible causes and solutions?
A5: Low or no yield in the synthesis of this compound can be attributed to several factors, depending on the reaction method used.
| Common Cause | Recommended Solution | Relevant Reaction |
| Impure Reactants | Use freshly distilled furfural and ensure malonic acid is thoroughly dried. Impurities can inhibit the reaction.[1] | Knoevenagel & Perkin |
| Inactive Catalyst | Use a fresh batch of catalyst. For the Knoevenagel reaction, ensure the base (e.g., piperidine (B6355638), pyridine) is not degraded. For the Perkin reaction, use anhydrous sodium or potassium acetate (B1210297).[1] | Knoevenagel & Perkin |
| Suboptimal Temperature | Optimize the reaction temperature. For the Knoevenagel condensation of furfural and malonic acid, a temperature of around 95°C has been shown to be effective.[2] The Perkin reaction often requires higher temperatures, around 150°C.[1] | Knoevenagel & Perkin |
| Incorrect Solvent | The choice of solvent is crucial. Pyridine is a common solvent and catalyst for the Knoevenagel reaction.[2] The Perkin reaction is often carried out using acetic anhydride as both a reactant and solvent.[3] | Knoevenagel & Perkin |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. Reaction times can vary from a few hours to overnight. | Knoevenagel & Perkin |
Formation of Side Products and Impurities
Q6: My final product is discolored and appears to be impure. What are the likely side products and how can I minimize them?
A6: Discoloration and impurities are common issues, often arising from side reactions or decomposition.
| Issue | Potential Cause | Mitigation Strategy |
| Dark, Tarry Substance | Polymerization of furfural or the this compound product, especially under acidic conditions or at high temperatures.[5][6] | Use milder reaction conditions, lower the temperature, and ensure anhydrous conditions. Minimize reaction time.[5] |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | Optimize reaction parameters such as temperature, catalyst loading, and reaction time. Monitor the reaction by TLC to ensure full conversion of starting materials. |
| Formation of Furfurylideneacetone | In the presence of acetic anhydride, particularly at high temperatures, this compound can undergo side reactions to form furfurylideneacetone. | Control the reaction temperature carefully, especially when using acetic anhydride. |
Quantitative Data Summary
The following tables summarize key quantitative data for the optimization of reaction conditions for the synthesis of this compound.
Table 1: Optimized Reaction Conditions for Knoevenagel Condensation
| Parameter | Optimal Value | Yield (%) | Reference |
| Reactant Ratio (furfural:malonic acid:pyridine:piperidine) | 1.0:1.4:2.4:0.025 | 92.8 | [2] |
| Temperature (°C) | 95 | 92.8 | [2] |
| Reaction Time (h) | 2.5 | 92.8 | [2] |
| Catalyst (Piperidinium Acetate) | 1 equiv | Good to Excellent | [7] |
| Temperature with Piperidinium Acetate (°C) | 100 | Good to Excellent | [7] |
| Reaction Time with Piperidinium Acetate (h) | 3 | Good to Excellent | [7] |
Table 2: Reaction Conditions for Perkin Reaction
| Parameter | Condition | Yield (%) | Notes | Reference |
| Temperature (°C) | 150 | 65-70 | An exothermic reaction may occur around 145-150°C and needs to be controlled.[1] | [1][3] |
| Reaction Time (h) | 4 | 65-70 | [1] | |
| Base | Potassium Acetate | - | Allows the reaction to proceed faster at lower temperatures compared to sodium acetate.[1] | [1] |
| Base | Fused Sodium Acetate | - | Slower reaction, requires 6-8 hours of heating.[1] | [1] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation for this compound
Materials:
-
Furfural (freshly distilled)
-
Malonic acid (dried)
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine furfural, malonic acid, pyridine, and piperidine in a molar ratio of 1.0:1.4:2.4:0.025.[2]
-
Heat the reaction mixture to 95°C and maintain for 2.5 hours with stirring.[2]
-
After cooling, dilute the reaction mixture with water.
-
Acidify the mixture with a 1:1 solution of concentrated HCl and water until precipitation of the crude product is complete.
-
Filter the crude this compound and wash with cold water.
-
For further purification, recrystallize the product from dilute ethanol. Dry the purified crystals.
Protocol 2: Perkin Reaction for this compound
Materials:
-
Furfural (freshly distilled)
-
Acetic anhydride
-
Potassium acetate (anhydrous)
-
Norit (activated carbon)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a flask fitted with an air condenser, thoroughly mix furfural, acetic anhydride, and anhydrous potassium acetate.
-
Heat the mixture in an oil bath at 150°C for 4 hours.[1] Be prepared to control a potential exothermic reaction around 145-150°C.[1]
-
After cooling slightly, transfer the reaction mixture to a larger flask and add water.
-
Boil the mixture with Norit for approximately 10 minutes and filter while hot using a preheated Büchner funnel.[8]
-
Acidify the hot filtrate with a 1:1 solution of concentrated HCl and water.
-
Cool the mixture to 20°C or below to allow the this compound to crystallize.
-
Filter the product with suction and wash with a small amount of ice water.[8]
-
The crude product can be recrystallized from benzene (B151609) or ligroin with the addition of Norit for higher purity.[1]
Visualizations
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Simplified mechanism of the Perkin reaction.
References
troubleshooting common issues in furylacrylic acid quantification
Welcome to the technical support center for the quantification of furylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. HPLC provides separation from other components in a mixture, while UV-Vis spectrophotometry is a simpler method for quantifying the pure compound in solution.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol (B145695), ether, benzene, and acetic acid. It has limited solubility in water. For analytical purposes, a mobile phase-compatible solvent like a mixture of acetonitrile (B52724) and water is often used for HPLC, while ethanol or methanol (B129727) can be suitable for UV-Vis spectrophotometry.
Q3: Is this compound stable in solution?
A3: this compound is known to be light-sensitive.[1] It is recommended to prepare solutions fresh and protect them from light to prevent potential degradation, which can affect quantification accuracy. Store stock solutions in amber vials or wrapped in aluminum foil and keep them refrigerated when not in use.
UV-Vis Spectrophotometry Troubleshooting
Q4: I am not getting a clear absorbance peak for this compound. What could be the issue?
A4: This could be due to several factors:
-
Incorrect Wavelength: Ensure you are scanning a suitable wavelength range. While a specific experimental λmax for this compound is not definitively cited in readily available literature, based on its structure (a furan (B31954) ring conjugated with an acrylic acid), the maximum absorbance is expected in the UV region. A good starting point for a wavelength scan is between 200 nm and 400 nm.
-
Low Concentration: The concentration of your solution may be too low to give a significant absorbance reading. Try preparing a more concentrated solution.
-
Solvent Cutoff: Your solvent might be absorbing in the same region as your analyte. Ensure you are using a solvent with a UV cutoff wavelength lower than your measurement wavelength.
-
Instrument Issues: Check the spectrophotometer's lamp and ensure it is properly calibrated.
Q5: My absorbance readings are not consistent. What should I check?
A5: Inconsistent readings are often due to:
-
Dirty or Scratched Cuvettes: Ensure your cuvettes are clean and free of scratches.
-
Air Bubbles: Check for air bubbles in the cuvette before taking a reading.
-
Sample Instability: As this compound is light-sensitive, exposure to light during the experiment could be causing degradation.[1]
-
Temperature Fluctuations: Significant temperature changes can affect absorbance. Allow your samples to equilibrate to room temperature.
Experimental Protocol: UV-Vis Quantification of this compound
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
-
Wavelength Scan:
-
Using the highest concentration standard, perform a wavelength scan from 400 nm down to 200 nm to determine the λmax (the wavelength of maximum absorbance).
-
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution and a blank (solvent only).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare your unknown sample in the same solvent and measure its absorbance at the λmax.
-
Use the calibration curve to determine the concentration of this compound in your sample.
-
HPLC-UV Troubleshooting
Q6: I am seeing a broad peak for this compound in my HPLC chromatogram. What could be the cause?
A6: Peak broadening can be caused by several factors:
-
Column Overload: The concentration of your sample may be too high. Try diluting your sample.
-
Poor Column Condition: The column may be old or contaminated. Try flushing the column or replacing it.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for your column and analyte. Adjust the solvent ratio or pH.
-
High Dead Volume: Check for excessive tubing length or loose fittings in your HPLC system.
Q7: The retention time of my this compound peak is shifting between injections. Why is this happening?
A7: Retention time variability can be due to:
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Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing it online, check the pump's proportioning valves.
-
Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample.
-
Leaks in the System: Check for any leaks in the pump, injector, or fittings.[2]
Q8: I am observing unexpected peaks in my chromatogram. What are they and how can I get rid of them?
A8: Extraneous peaks can be:
-
Impurities in the Sample: Your sample may contain impurities. Consider a sample cleanup step if necessary.
-
Contaminants from the Solvent or System: Use high-purity HPLC-grade solvents and ensure your glassware and system are clean.[3]
-
Carryover from Previous Injections: Run a blank injection to see if the peak persists. If so, clean your injector and autosampler.
-
Air in the System: Degas your mobile phase thoroughly.
Experimental Protocol: HPLC-UV Quantification of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress ionization of the carboxylic acid group. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the acrylic acid chromophore, a wavelength of around 210 nm is often used.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject your prepared samples.
-
Quantify the this compound in your samples based on the peak area and the calibration curve.
-
Quantitative Data Summary
The following table provides example quantitative data for the analysis of acrylic acid, which can be used as a reference for what to expect during method validation for this compound. Actual values for this compound will need to be determined experimentally.
| Parameter | Acrylic Acid (for reference) | Source |
| Limit of Detection (LOD) | 1.7 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 2.8 µg/mL | [4][5] |
| Calibration Curve Range | 0.5 - 40 µg/mL (example) | [6] |
| R² (Coefficient of Determination) | > 0.99 | [7] |
Visualizing Workflows and Relationships
General Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting common issues in this compound quantification.
References
- 1. This compound [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Validation of analytical methods for acrylic acid from various food products - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side-product formation in furylacrylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furylacrylic acid. Our goal is to help you minimize side-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in reactions with this compound?
A1: The primary side products in this compound reactions are polymers, decarboxylation products, and impurities from the initial synthesis of the acid. Depending on the specific reaction, such as esterification or amidation, you may also encounter products from side reactions like the retro-Michael addition or reactions involving impurities in your starting materials. The furan (B31954) ring itself can also undergo oxidative cleavage under harsh conditions.
Q2: How can I prevent polymerization during my reaction?
A2: Polymerization is a common issue with acrylic acids, especially at elevated temperatures.[1] To prevent this, it is crucial to use a polymerization inhibitor. Commonly used inhibitors include phenothiazine (B1677639) (PTZ) and hydroquinone (B1673460) monomethyl ether (MEHQ). For some inhibitors like MEHQ, the presence of a small amount of oxygen is necessary for them to be effective. It's also important to maintain a controlled reaction temperature, as high temperatures can initiate and accelerate polymerization.
Q3: My this compound appears discolored. Is it still usable?
A3: Pure this compound is a white to off-white crystalline solid.[2] A yellowish or brownish color may indicate the presence of impurities, possibly from the furfural (B47365) used in its synthesis or from degradation over time. While it might still be usable for some applications, for reactions requiring high purity, it is recommended to recrystallize the this compound before use. A common procedure involves dissolving the acid in a slight excess of 50% ethanol (B145695), refluxing with activated charcoal, and then recrystallizing from a diluted aqueous solution.[2]
Q4: What is decarboxylation and how can I avoid it?
A4: Decarboxylation is the loss of the carboxylic acid group as carbon dioxide, which can be promoted by heat.[3] To minimize decarboxylation, it is advisable to conduct reactions at the lowest effective temperature. During workup and purification, maintaining a neutral pH and avoiding high temperatures are key. For instance, purification via column chromatography at room temperature is preferable to distillation.[3]
Troubleshooting Guides
Issue 1: Low Yield and Formation of an Insoluble Precipitate in Esterification/Amidation
Problem: During the esterification or amidation of this compound, I observe the formation of a significant amount of insoluble, dark-colored precipitate, and my desired product yield is very low.
Possible Cause: This is a strong indication of uncontrolled polymerization of the this compound or the acrylate/acrylamide product.[1]
Troubleshooting Steps:
-
Inhibitor Addition:
-
Ensure you have added an effective polymerization inhibitor to your reaction mixture.
-
Recommended Inhibitors: Phenothiazine (PTZ) or hydroquinone monomethyl ether (MEHQ).
-
Effective Concentration: Typically in the range of 100-500 ppm.
-
-
Temperature Control:
-
Monitor and strictly control the reaction temperature. High temperatures significantly increase the rate of polymerization.
-
Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Oxygen Requirement for Inhibitor:
-
If using MEHQ, ensure a small amount of air is present in the reaction headspace, as it requires oxygen to function effectively as an inhibitor.
-
-
Purity of Reactants:
-
Ensure your this compound and other reactants are free from peroxide impurities, which can initiate polymerization.
-
Issue 2: Low Yield in Amide Synthesis with a Primary or Secondary Amine
Problem: I am attempting to synthesize an amide from this compound and a primary/secondary amine, but the yield is consistently low, and I isolate a significant amount of a salt-like byproduct.
Possible Cause: A competing acid-base reaction between the carboxylic acid of this compound and the basic amine is likely forming an ammonium (B1175870) salt, which is unreactive towards amide formation under these conditions.
Troubleshooting Steps:
-
Use an Activated this compound Derivative:
-
Instead of using the free acid, convert this compound to a more reactive species like an acid chloride or use a coupling agent.
-
Acid Chloride Method: React this compound with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form furylacryloyl chloride. Then, react the acid chloride with your amine.
-
Coupling Agents: Use standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
-
-
Two-Step Ester-Amide Synthesis:
-
First, perform an esterification of this compound (e.g., to form methyl furylacrylate).
-
Then, react the resulting ester with the amine. This aminolysis reaction is often more efficient than the direct amidation of the carboxylic acid.
-
Issue 3: Formation of Unexpected Byproducts During Photochemical Reactions
Problem: When I expose my reaction mixture containing this compound to UV light, I obtain a significant amount of a dimeric byproduct instead of my intended product.
Possible Cause: this compound can undergo a [2+2] photocycloaddition reaction to form a cyclobutanedicarboxylic acid derivative.
Troubleshooting Steps:
-
Wavelength Control:
-
If your desired reaction is also photochemically initiated, try to use a wavelength of light that is selectively absorbed by your other reactant but not as strongly by this compound.
-
-
Use of Photosensitizers/Quenchers:
-
Depending on the desired reaction, a photosensitizer could promote the intended pathway, or a quencher could inhibit the undesired dimerization.
-
-
Concentration Adjustment:
-
Lowering the concentration of this compound can sometimes disfavor the bimolecular dimerization reaction.
-
Data Presentation
Table 1: Typical Conditions for the Synthesis of this compound via Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Furfural | Malonic Acid | Pyridine/Piperidine | Pyridine | 95 | 2.5 | 92.8 | 99.5 | [4] |
| Furfural | Malonic Acid | Pyridine | None | Boiling Water Bath | 2 | 91-92 | >99 (after recrystallization) | [2] |
Table 2: Effect of Temperature on the Esterification of an Acrylic Acid (General Trend)
| Temperature (°C) | Conversion of Acrylic Acid (%) | Notes | Reference |
| 50 | ~35 | Lower conversion at lower temperature. | [5] |
| 60 | ~45 | Increased conversion with temperature. | [5] |
| 70 | ~55 | Higher temperatures favor the forward reaction but also increase the risk of polymerization. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation[2]
-
Reactant Preparation: In a 1-liter round-bottom flask equipped with a reflux condenser, place 192 g (166 ml, 2 moles) of freshly distilled furfural, 208 g (2 moles) of dry malonic acid, and 96 ml (1.2 moles) of dry pyridine.
-
Reaction: Heat the flask on a boiling water bath for 2 hours.
-
Workup:
-
Cool the reaction mixture and dilute it with 200 ml of water.
-
Add concentrated aqueous ammonia (B1221849) to dissolve the acid, then filter the solution.
-
Wash the filter paper with three 80 ml portions of water.
-
Acidify the combined filtrates with an excess of diluted (1:1) hydrochloric acid with stirring.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath for at least 1 hour.
-
Filter the precipitated this compound, wash with four 100 ml portions of cold water, and dry.
-
For higher purity, recrystallize from dilute ethanol with activated charcoal. This typically yields a product with a melting point of 141°C.
-
Protocol 2: General Procedure for Esterification of this compound with an Alcohol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), add this compound (1 equivalent), the desired alcohol (3-5 equivalents), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~1-2 mol%), and a polymerization inhibitor (e.g., PTZ, ~200 ppm).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by TLC/GC analysis of the reaction mixture.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
References
Technical Support Center: Refining the Protocol for Furylacrylic Acid Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for furylacrylic acid-based enzyme inhibition assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the this compound enzyme inhibition assay, with a focus on the chymotrypsin (B1334515) assay using N-Furylacryloyl-L-phenylalanine methyl ester (FAPME) as a substrate.
Q1: My FAPME substrate solution is cloudy or has precipitated. What should I do?
A1: FAPME has limited solubility in aqueous solutions. To ensure complete dissolution:
-
Use a co-solvent: Prepare a concentrated stock solution of FAPME in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Gentle warming: If precipitation occurs in the buffer, gentle warming (e.g., to 37°C) may help to redissolve the substrate. However, ensure the temperature does not exceed the enzyme's stability range.
-
Fresh preparation: Always prepare the substrate solution fresh for each experiment to minimize precipitation over time.
Q2: I am observing high background absorbance in my assay. What are the possible causes and solutions?
A2: High background absorbance can arise from several factors:
-
Substrate instability: this compound and its derivatives can be light-sensitive.[1] Protect the substrate solution from light by using amber-colored tubes or covering them with aluminum foil.
-
Non-enzymatic hydrolysis: The substrate may undergo spontaneous hydrolysis in the assay buffer. To check for this, run a control reaction without the enzyme. If a significant increase in absorbance is observed, consider adjusting the buffer pH or composition.
-
Interference from test compounds: The inhibitor being tested might absorb light at the same wavelength as the product of the enzymatic reaction.[2] Run a control with the inhibitor alone in the assay buffer to measure its intrinsic absorbance and subtract this value from the assay readings.
-
Contaminated reagents: Ensure all buffers and reagents are freshly prepared with high-purity water to avoid contamination that could contribute to background absorbance.
Q3: The enzyme activity appears to be very low or inconsistent. What could be wrong?
A3: Low or inconsistent enzyme activity can be due to several reasons:
-
Improper enzyme storage and handling: Chymotrypsin should be stored at low temperatures (e.g., -80°C) in small aliquots to prevent repeated freeze-thaw cycles.[3] When preparing the enzyme solution, use a suitable buffer, such as one containing CaCl2, to maintain its stability.[3]
-
Incorrect buffer pH: Enzyme activity is highly dependent on pH. Ensure the pH of your assay buffer is optimal for chymotrypsin activity (typically around 7.5-8.0).
-
Presence of inhibitors in the sample: If you are using biological samples, they may contain endogenous inhibitors.[4] Consider sample purification steps to remove potential inhibitors.
-
Inaccurate pipetting: Small volumes of concentrated enzyme or inhibitor solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate techniques to ensure precision.
Q4: My inhibitor doesn't seem to be effective, or the IC50 value is much higher than expected. What should I check?
A4: Unexpectedly low inhibitor potency can be caused by:
-
Inhibitor solubility issues: Similar to the substrate, the inhibitor may have poor solubility in the assay buffer. Prepare a stock solution in an appropriate organic solvent and ensure it remains dissolved in the final assay mixture.
-
Inhibitor degradation: Some inhibitors may be unstable in the assay buffer. Check the stability of your inhibitor under the assay conditions by pre-incubating it in the buffer for the duration of the assay and then testing its activity.
-
Incorrect inhibitor concentration: Verify the concentration of your inhibitor stock solution.
-
High substrate concentration: For competitive inhibitors, a high substrate concentration will require a higher inhibitor concentration to achieve the same level of inhibition. Consider using a substrate concentration at or below the Km value.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the this compound enzyme inhibition assay.
Q1: What is the principle of the chymotrypsin assay using a this compound derivative like FAPME?
A1: The chymotrypsin assay using N-Furylacryloyl-L-phenylalanine methyl ester (FAPME) is a spectrophotometric assay. Chymotrypsin catalyzes the hydrolysis of the ester bond in FAPME, leading to the formation of N-furylacryloyl-L-phenylalanine. This product has a different absorbance spectrum compared to the substrate. The rate of the reaction is monitored by measuring the change in absorbance over time at a specific wavelength, typically around 324-340 nm.
Q2: How do I choose the appropriate wavelength for monitoring the reaction?
A2: The optimal wavelength for monitoring the reaction is where the difference in absorbance between the product and the substrate is maximal. For FAPME, this is often in the range of 324-340 nm. It is recommended to perform a wavelength scan of both the substrate and the product (after complete enzymatic hydrolysis) to determine the optimal wavelength for your specific experimental conditions.
Q3: What are the key parameters to optimize in this assay?
A3: Key parameters to optimize include:
-
Enzyme concentration: The enzyme concentration should be chosen to ensure that the reaction rate is linear over the desired time course.
-
Substrate concentration: The substrate concentration should ideally be around the Michaelis-Menten constant (Km) value to ensure sensitivity to inhibitors.
-
Buffer composition and pH: Use a buffer system that maintains a stable pH at the optimal value for enzyme activity. Tris-HCl or phosphate (B84403) buffers are commonly used.
-
Temperature: Maintain a constant and optimal temperature for the enzyme throughout the assay.
-
Incubation times: The pre-incubation time of the enzyme with the inhibitor and the reaction time should be optimized and kept consistent across all experiments.
Q4: How do I prepare the reagents for the chymotrypsin-FAPME assay?
A4:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl2.
-
Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the final working concentration in the assay buffer immediately before use.
-
FAPME Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO or ethanol.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
Experimental Protocols
Detailed Methodology for Chymotrypsin Inhibition Assay using FAPME
-
Reagent Preparation:
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.8, 20 mM CaCl2).
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of FAPME in DMSO.
-
Prepare a series of dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor dilutions (or DMSO for control) to the appropriate wells of a 96-well plate.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the diluted chymotrypsin solution to each well to initiate the pre-incubation. The final enzyme concentration should be optimized to give a linear reaction rate.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the FAPME solution to each well. The final substrate concentration should be close to its Km value.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the reaction curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
Table 1: Typical Kinetic Parameters for Chymotrypsin with FAPME
| Parameter | Value | Conditions |
| Km | ~0.02 mM | 50 mM Tris-HCl, pH 7.8, 25°C |
| Vmax | Varies with enzyme concentration | 50 mM Tris-HCl, pH 7.8, 25°C |
Note: These values are approximate and should be determined experimentally under your specific assay conditions.
Table 2: Example IC50 Values for Known Chymotrypsin Inhibitors
| Inhibitor | IC50 (µM) |
| Chymostatin | ~0.1 |
| TPCK | ~10 |
| Soybean Trypsin Inhibitor (Kunitz) | >100 (weak inhibitor) |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration) and should be used as a reference.
Mandatory Visualization
Caption: Workflow for the chymotrypsin enzyme inhibition assay using FAPME.
Caption: Logical flow for troubleshooting common assay issues.
References
Technical Support Center: Analysis of Furylacrylic acid
Welcome to the technical support center for the analysis of furylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of this compound, with a particular focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] For acidic compounds like this compound, endogenous components in biological fluids can interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the analytical method.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Two primary methods are used to evaluate matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from the stable baseline signal indicates the regions where matrix components are causing ion suppression or enhancement.
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Post-Extraction Spike: This quantitative method compares the response of this compound spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in biological samples?
A3: Improving sample preparation is a highly effective strategy to circumvent ion suppression.[2] The choice of technique depends on the sample matrix and the physicochemical properties of this compound.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile, to remove the bulk of proteins from plasma or serum samples. However, it may not effectively remove other interfering substances like phospholipids, which are a major cause of matrix effects.[2]
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Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[2] Given that this compound is an acidic compound (pKa ≈ 4.39), adjusting the pH of the aqueous sample to at least two pH units below its pKa will ensure it is in its neutral form, facilitating its extraction into an immiscible organic solvent. A double LLE, where the sample is first washed with a non-polar solvent to remove hydrophobic interferences, can further improve selectivity.[2]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific interactions between the analyte and the solid phase material. For this compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties could be highly effective in removing a broad range of interferences.
Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound? If not, what are the alternatives?
In the absence of a dedicated SIL-IS, the following alternatives can be considered:
-
Surrogate Stable Isotope-Labeled Internal Standard: Select a commercially available SIL-IS of a structurally similar carboxylic acid that is not present in the sample. The ideal surrogate should have a similar pKa, solubility, and chromatographic retention time to this compound.
-
Analogue Internal Standard: A non-isotopically labeled compound that is structurally very similar to this compound but can be chromatographically resolved from it. However, analogue internal standards may not perfectly compensate for matrix effects.[4]
When selecting an internal standard, it is crucial to ensure it has a sufficient mass difference (ideally ≥ 3 mass units) from the analyte to avoid spectral overlap.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times for this compound
| Potential Cause | Troubleshooting Step |
| Sample Solvent Mismatch | Ensure the final sample solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Matrix Interference | Improve the sample cleanup procedure (e.g., switch from PPT to LLE or SPE). Optimize chromatographic conditions to better separate this compound from interfering peaks. |
| pH of the Mobile Phase | For reversed-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of this compound (pKa ≈ 4.39) to maintain it in its neutral, more retained form. |
Issue 2: Inconsistent and Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction in LLE | Ensure the pH of the aqueous sample is correctly adjusted to below the pKa of this compound before extraction with an organic solvent. |
| Incomplete Elution in SPE | Optimize the elution solvent by increasing its strength or modifying its pH to ensure complete elution of this compound from the SPE sorbent. |
| Analyte Adsorption | Passivate glassware or use polypropylene (B1209903) tubes to minimize non-specific binding. |
| Analyte Degradation | This compound is light-sensitive. Protect samples and standards from light during all stages of the experiment. |
Issue 3: Significant Ion Suppression Observed
| Potential Cause | Troubleshooting Step |
| Co-elution with Phospholipids (in plasma/serum) | Implement a sample preparation method specifically designed to remove phospholipids, such as a targeted SPE or a modified LLE protocol. |
| High Concentration of Salts or Other Matrix Components | Dilute the sample if sensitivity allows. Improve the sample cleanup to remove more of the interfering components. |
| Chromatographic Co-elution | Modify the chromatographic gradient to achieve better separation of this compound from the region of ion suppression. The use of UPLC/UHPLC systems can provide better resolution and narrower peaks, reducing the likelihood of co-elution. |
| Inappropriate Ionization Source | While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for some compounds.[1] Evaluate if switching to APCI improves the signal. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound standard into the initial mobile phase or a reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix (e.g., plasma, urine) using the intended sample preparation method. Spike the this compound standard into the final, clean extract.
-
Set C (Pre-Spike): Spike the this compound standard into the blank biological matrix before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Interpreting the Results
| Result | Interpretation | Action |
| ME ≈ 100% | Minimal to no matrix effect. | Proceed with method validation. |
| ME < 80% | Significant ion suppression. | Improve sample cleanup, optimize chromatography, or use a SIL-IS. |
| ME > 120% | Significant ion enhancement. | Improve sample cleanup, optimize chromatography, or use a SIL-IS. |
| RE < 80% | Low recovery. | Optimize the extraction procedure. |
| RE > 120% | Potential for matrix enhancement during extraction. | Re-evaluate the extraction method. |
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 25 µL of an acid (e.g., 1M HCl) to adjust the pH to < 2.5. Vortex briefly.
-
Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for developing and validating a robust analytical method for this compound.
Caption: A step-by-step guide for troubleshooting and resolving ion suppression issues.
References
Technical Support Center: Improving the Shelf Life of Furylacrylic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the shelf life of furylacrylic acid solutions. This compound is a valuable compound in various research and development applications, but its stability in solution can be a critical concern. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your this compound solutions and ensure the reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Photodegradation due to light exposure. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Prepare solutions fresh when possible. |
| Oxidation. | Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding an appropriate antioxidant. | |
| pH-related degradation. | Maintain the pH of the solution within a stable range. For aqueous solutions, buffering may be necessary. | |
| Precipitation or Crystal Formation | Low solubility in the chosen solvent. | This compound has limited solubility in water (2 g/L at 20°C).[1] Consider using a co-solvent such as ethanol (B145695) or preparing a more dilute solution.[2] |
| Temperature fluctuations. | Store solutions at a constant, controlled temperature as recommended. Avoid freeze-thaw cycles. | |
| Degradation product formation. | If precipitation occurs after a period of storage, it may be due to the formation of insoluble degradation products. The solution should be discarded and prepared fresh. | |
| Loss of Potency or Inconsistent Results | Chemical degradation of this compound. | Implement proper storage conditions (protection from light, controlled temperature, inert atmosphere). Verify the concentration of the solution using a validated analytical method before use. |
| Incompatibility with other solution components. | Ensure that all components of your formulation are compatible with this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation), oxidation, and extreme pH conditions. This compound is noted to be light-sensitive.
Q2: What is the recommended way to store this compound solutions?
A2: To maximize shelf life, store this compound solutions in tightly sealed, amber-colored containers to protect from light. For enhanced stability, especially for long-term storage, it is recommended to store solutions at a controlled cool temperature (e.g., refrigerated) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: Can I use antioxidants to improve the stability of my this compound solution?
A3: Yes, the use of antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in pharmaceutical and chemical applications include butylated hydroxytoluene (BHT), alpha-tocopherol (B171835) (Vitamin E), and ascorbic acid (Vitamin C). The choice and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy. For instance, BHT has been shown to be effective in preventing the oxidation of other sensitive compounds.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of acrylic acid derivatives can be pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis of the acrylic acid moiety, although specific data on this compound is limited. It is advisable to maintain the pH of aqueous solutions near neutral or within a range determined to be optimal for stability through experimental studies.
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in organic solvents such as ethanol, ether, benzene, and acetic acid.[3] Its solubility in water is limited.[1] When preparing aqueous solutions, using a co-solvent like ethanol can improve solubility.[2] It is generally not recommended for use with esters, ketones, aromatic hydrocarbons, and chlorinated hydrocarbons.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol describes the preparation of a standard stock solution of this compound.
Materials:
-
This compound (solid, high purity)
-
Ethanol (ACS grade or higher)
-
Deionized water
-
Volumetric flasks (Class A)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Amber glass storage vials
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of ethanol to dissolve the this compound completely. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Once dissolved, add deionized water to the flask, bringing the volume close to the calibration mark.
-
Allow the solution to equilibrate to room temperature.
-
Add deionized water dropwise to bring the final volume to the calibration mark.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the solution to an amber glass vial for storage.
-
Store the solution in a cool, dark place. For long-term storage, refrigeration is recommended.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to investigate the stability of this compound solutions under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the this compound solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a vial of the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
Divide the solution into separate, appropriately labeled vials for each stress condition and a control sample (stored under optimal conditions).
-
Apply the stress conditions as described above.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the control, using a suitable analytical method such as HPLC (see Protocol 3) to determine the remaining concentration of this compound and to observe the formation of any degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a High-Performance Liquid Chromatography (HPLC) method to quantify this compound in the presence of its degradation products. This method is adapted from a validated method for the structurally similar compound, ferulic acid.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of methanol (B129727) and water (pH adjusted to 3.0 with phosphoric acid) (e.g., 48:52 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (determine the λmax of this compound in the mobile phase) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the samples from the forced degradation study (Protocol 2) and the stored solutions.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
Data Presentation
The following tables provide a template for summarizing quantitative data from your stability studies.
Table 1: Stability of this compound Solution under Different Storage Conditions
| Storage Condition | Time (Days) | Concentration (%) | Appearance |
| Control (Refrigerated, Dark) | 0 | 100 | Clear, colorless |
| 7 | |||
| 14 | |||
| 30 | |||
| Ambient, Light Exposure | 0 | 100 | Clear, colorless |
| 7 | |||
| 14 | |||
| 30 | |||
| Ambient, Dark | 0 | 100 | Clear, colorless |
| 7 | |||
| 14 | |||
| 30 |
Table 2: Results of Forced Degradation Study
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| 70°C | 48 | ||
| Photolysis | 24 |
Visualizations
Degradation Pathway Logic
Caption: Logical flow from stress factors to the degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Furylacrylic Acid Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization process of furylacrylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound crystals?
A1: Pure this compound typically appears as white to pale yellow or beige, needle-like crystals.[1][2][3] The product can also be a crystalline powder.[4]
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Dilute ethanol (B145695) is a commonly recommended solvent for recrystallization.[5] Other suitable solvents include benzene, ligroin, dichloromethane, and diethyl ether.[1][2][3][5][6] It has moderate solubility in water.[4]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is in the range of 139-141 °C.[1][2][3][5][7] Some sources may indicate a slightly broader range, such as 140-143 °C.[8]
Q4: What is the solubility of this compound in water?
A4: The solubility of this compound in water is low. At 15 °C, 1 gram of the product is soluble in 500 ml of water, and at 20 °C, its solubility is 2 g/L.[1][2][3]
Q5: What are the primary synthesis methods for this compound?
A5: this compound is commonly synthesized via the Knoevenagel condensation reaction of furfural (B47365) and malonic acid, often using pyridine (B92270) as a catalyst.[5][7][9][10] Another method involves the condensation of furfural and acetic anhydride.[3]
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
Q: I have cooled my saturated solution of this compound, but no crystals have formed. What should I do?
A: This is a common issue that can arise from several factors. Here are some steps to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[11]
-
Seed the solution: If you have a previous batch of this compound crystals, add a tiny crystal to the solution to act as a template for new crystal formation.
-
Reduce the solvent volume: It is possible that too much solvent was used, and the solution is not truly saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11]
-
Cool to a lower temperature: If you have been cooling the solution at room temperature, try moving it to an ice bath or a refrigerator for an extended period.[5]
Issue 2: Oily Precipitate or "Oiling Out"
Q: Instead of crystals, an oily layer has formed at the bottom of my flask. How can I resolve this?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point or when the solution is supersaturated. To address this:
-
Re-heat the solution: Heat the mixture to a temperature above the melting point of the oil to redissolve it.
-
Add more solvent: While heating, add a small amount of additional solvent until the solution becomes clear again.[11]
-
Cool slowly: Allow the solution to cool down very slowly to prevent the oil from forming again. Rapid cooling often leads to oiling out.
-
Consider a different solvent: If the problem persists, the chosen solvent may not be ideal. Refer to the solvent selection table below for alternatives.
Issue 3: Low Crystal Yield
Q: My crystallization process resulted in a very low yield of this compound. What are the potential causes and solutions?
A: A poor yield can be disappointing. Here are common reasons and how to improve it:
-
Excessive solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor.[11] Before discarding the filtrate, you can test for remaining product by evaporating a small sample to see if a residue forms.[11] If so, concentrate the mother liquor and cool it again to recover more crystals.
-
Premature crystallization: If crystals form too early in a hot solution (e.g., during hot filtration), product can be lost. Ensure your filtration apparatus is pre-heated.[5]
-
Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.
Issue 4: Crystals Appear Impure (Discolored)
Q: The this compound crystals I obtained are discolored. How can I improve their purity?
A: Discoloration often indicates the presence of impurities.
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Use activated charcoal (Norit): During the recrystallization process, after dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution and reflux for 5-10 minutes.[5] The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before letting the solution cool.
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process can significantly improve purity and color.
-
Ensure slow cooling: Rapid crystal growth can trap impurities within the crystal lattice.[11] A slower cooling process allows for the formation of more perfect and purer crystals.
Data Presentation
Table 1: Effect of Solvent on this compound Crystallization Yield and Purity (Hypothetical Data)
| Solvent System | Dissolution Temperature (°C) | Cooling Temperature (°C) | Crystal Morphology | Average Yield (%) | Purity (by HPLC, %) |
| 50% Ethanol/Water | 78 | 4 | Fine Needles | 85 | 99.2 |
| Benzene | 80 | 10 | Long Needles | 78 | 98.5 |
| Water | 100 | 4 | Small Plates | 65 | 97.8 |
| Dichloromethane | 40 | 0 | Prisms | 72 | 98.9 |
Table 2: Influence of Cooling Rate on Crystal Size and Yield (Hypothetical Data)
| Cooling Method | Cooling Duration (hours) | Average Crystal Size (µm) | Yield (%) |
| Slow Cool (Benchtop) | 6 | 500 | 88 |
| Moderate Cool (Ice Bath) | 2 | 250 | 91 |
| Fast Cool (Dry Ice/Acetone) | 0.5 | 100 | 93 |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable solvent (e.g., 50% ethanol) to dissolve the solid at its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath or refrigerator for several hours.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for this compound recrystallization.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. CAS 539-47-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-(2-Furyl)acrylic acid | 539-47-9 [amp.chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 3-(3-FURYL)ACRYLIC ACID | 39244-10-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Furylacrylic Acid and Its Analogs in Drug Development
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of furylacrylic acid and its derivatives, focusing on their synthesis, biological activities, and therapeutic potential. This document summarizes key experimental data to facilitate informed decisions in drug discovery and development.
This compound, a compound featuring a furan (B31954) ring conjugated to an acrylic acid moiety, serves as a versatile scaffold in medicinal chemistry. Its structural analogs, developed through various synthetic modifications, have exhibited a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This guide provides a comparative analysis of these compounds, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant chemical and biological pathways.
Comparative Biological Activity
The therapeutic potential of this compound and its analogs has been explored across several domains. The following table summarizes the biological activities of selected derivatives based on available experimental data. Direct comparison between studies should be approached with caution due to variations in experimental conditions.
| Compound/Analog | Biological Activity | Key Findings |
| This compound | Hypolipidemic | Evaluated for its ability to lower serum cholesterol and triglyceride levels. |
| 2-Furoic Acid | Hypolipidemic | Demonstrated the most potent activity among tested furoic acid derivatives, lowering serum cholesterol by 41% and triglycerides by 56% in mice at 20 mg/kg/day.[1] |
| 3-Furoic Acid | Hypolipidemic | Showed hypolipidemic effects in rodents. |
| 3,4-Furan Dicarboxylic Acid | Hypolipidemic | Evaluated for hypolipidemic activity in mice and rats. |
| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Antimicrobial | Demonstrated good antimicrobial activity against Candida albicans at a concentration of 64 µg/mL, and also suppressed the growth of Escherichia coli and Staphylococcus aureus. |
| Ferulic Acid (p-coumaric acid with a methoxy (B1213986) group) | Antioxidant, Anti-inflammatory | Exhibits significant free radical scavenging activity and has been shown to possess anti-inflammatory properties. |
| Ferulic Acid Esters | Antioxidant | Esterification of ferulic acid can increase its antioxidant activity. |
| Sinapic Acid (Ferulic acid with an additional methoxy group) | Antioxidant | Shows strong radical scavenging activity, comparable to caffeic acid and ferulic acid. |
| Caffeic Acid | Antioxidant | Exhibits the highest radical scavenging activity on DPPH among related hydroxycinnamic acids. |
| p-Coumaric Acid | Antioxidant | Possesses radical scavenging activity, though less potent than caffeic, sinapic, and ferulic acids. |
Synthesis of this compound and Its Analogs
The primary synthetic route to this compound is through the Knoevenagel condensation reaction. This method involves the reaction of furfural (B47365) with malonic acid in the presence of a basic catalyst.
Analogs of this compound can be synthesized by utilizing substituted furfural precursors or by modifying the acrylic acid side chain. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives are synthesized through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid.
Experimental Protocols
Knoevenagel Condensation for α-Furylacrylic Acid Synthesis
This protocol is adapted from a study that optimized the synthesis of α-furylacrylic acid.[2]
Materials:
-
Furfural
-
Malonic acid
-
Pyridine
-
Piperidine
Procedure:
-
Combine furfural, malonic acid, pyridine, and piperidine in a molar ratio of 1.0:1.4:2.4:0.025.
-
Heat the reaction mixture at 95 °C for 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture and purify the product to obtain α-furylacrylic acid.
This optimized protocol resulted in a yield of 92.8% with 99.5% purity.[2]
Antimicrobial Activity Assay
The following is a general protocol for determining the antimicrobial activity of this compound analogs.
Materials:
-
Test compounds (this compound analogs)
-
Microbial strains (Candida albicans, Escherichia coli, Staphylococcus aureus)
-
Appropriate growth media (e.g., Sabouraud Dextrose Agar for fungi, Nutrient Agar for bacteria)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the growth medium in the 96-well plates.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive controls (with a known antimicrobial agent) and negative controls (without any test compound).
-
Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism, by visual inspection or by measuring the optical density at a specific wavelength using a spectrophotometer.
Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is closely tied to their chemical structure. Key structural features that influence activity include:
-
Substituents on the furan ring: The nature and position of substituents on the furan ring can significantly impact the compound's electronic properties and its interaction with biological targets.
-
Modifications of the acrylic acid side chain: Alterations to the acrylic acid moiety, such as esterification or the introduction of aryl groups, can affect the compound's lipophilicity, steric hindrance, and overall pharmacological profile. For example, the hydroarylation of the double bond in 3-(furan-2-yl)propenoic acid leads to derivatives with notable antimicrobial activity.
References
comparing the efficacy of furylacrylic acid to other preservatives
In the landscape of preservation within research and drug development, the selection of an appropriate antimicrobial agent is paramount to ensure product integrity and safety. This guide provides a comprehensive comparison of the efficacy of furylacrylic acid against other commonly used preservatives, namely parabens (methylparaben and propylparaben), sorbic acid, and sodium benzoate (B1203000). The evaluation is based on available experimental data on their minimum inhibitory concentrations (MIC) against common microorganisms.
Quantitative Comparison of Preservative Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values for this compound and other preservatives against Escherichia coli, Staphylococcus aureus, and Candida albicans. It is important to note that these values have been compiled from various studies and experimental conditions may differ, warranting careful interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Preservative | Escherichia coli | Staphylococcus aureus | Candida albicans |
| This compound | No direct data found | No direct data found | 64 - 512 |
| 3-(5-nitro-2-furyl)acrylic acid | Data available, but not directly comparable | Data available, but not directly comparable | Data available, but not directly comparable |
| Methylparaben | ~1000 | ~1000 | ~500 |
| Propylparaben | ~500 | ~500 | ~250 |
| Sorbic Acid | >5000 | 1250 | Data varies significantly with pH |
| Sodium Benzoate | 400 | 400 | Data varies significantly with pH |
Note: The efficacy of weak organic acids like sorbic acid and sodium benzoate is highly dependent on the pH of the medium.
Experimental Protocols
The determination of preservative efficacy is primarily based on established microbiological methods. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:
-
Preparation of Preservative Stock Solutions: Prepare stock solutions of each preservative in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the preservative stock solutions in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without preservative) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the preservative at which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed after the MIC test:
-
Subculturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto an agar (B569324) plate that does not contain any preservative.
-
Incubation: Incubate the agar plates under the same conditions as the MIC test.
-
Reading Results: The MBC is the lowest concentration of the preservative that results in no microbial growth on the agar plate.
Mechanism of Action: A Focus on Weak Organic Acids
This compound, like sorbic acid and benzoic acid, is a weak organic acid. The primary antimicrobial mechanism of weak organic acids is the disruption of microbial cell homeostasis.
Caption: Antimicrobial mechanism of weak organic acids.
The undissociated form of the acid can freely diffuse across the microbial cell membrane.[1][2] Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing protons (H+) and anions (A-).[3] This leads to a decrease in the intracellular pH and the accumulation of anions to toxic levels. The drop in internal pH and the dissipation of the proton motive force across the cell membrane disrupt essential metabolic processes, ultimately leading to microbial death.[4][5]
Experimental Workflow for Preservative Efficacy Testing
The following diagram illustrates a typical workflow for comparing the efficacy of different preservatives.
Caption: Workflow for preservative efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Weak Organic Acids: A Panoply of Effects on Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Active Efflux Leads to Heterogeneous Dissipation of Proton Motive Force by Protonophores in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that dissipation of proton motive force is a common mechanism of action for bacteriocins and other antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Furylacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of potential analytical methods for the quantification of furylacrylic acid. Due to a lack of extensive, publicly available cross-validation studies specifically for this compound, this document presents a framework based on common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. The performance data herein is synthesized from validation studies of structurally similar compounds, providing a reliable proxy for what can be expected. Detailed experimental protocols are provided to support the practical application of these methods.
Data Presentation: A Comparative Overview
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes typical quantitative validation parameters for HPLC-UV and UV-Vis Spectrophotometry for the analysis of a small organic acid like this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD%) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to low µg/mL range | µg/mL range |
| Specificity | High (separates from impurities) | Low (prone to interference) |
| Robustness | Generally high | Moderate |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are outlined below. These protocols serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides high specificity and sensitivity for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% phosphoric acid to suppress ionization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has a strong UV absorbance; a wavelength between 300-320 nm is typically appropriate.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
3. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but is less specific.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: A suitable solvent in which this compound is soluble and stable, and that does not interfere with its absorbance (e.g., ethanol (B145695) or a buffered aqueous solution).
-
Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the solvent, filter if necessary, and dilute to an appropriate concentration.
3. Measurement and Validation:
-
Wavelength Scan: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration.
-
Accuracy and Precision: Evaluate using procedures similar to those for the HPLC method.
-
Specificity: Assess by analyzing a blank matrix and a sample matrix containing potential interfering substances.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Experimental Workflows for HPLC-UV and UV-Vis.
A Comparative Guide to the Structural Confirmation of Synthesized Furylacrylic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of analytical techniques and synthetic methodologies for confirming the structure of furylacrylic acid, a valuable building block in medicinal chemistry. We present experimental data and detailed protocols to aid in the accurate identification and characterization of this compound.
Spectroscopic Characterization of trans-3-(2-Furyl)acrylic Acid
The most common isomer synthesized is trans-3-(2-furyl)acrylic acid. Its structure can be elucidated and confirmed using a combination of spectroscopic methods. Below is a summary of expected data for this isomer.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~6.30 (d, 1H), ~6.45 (dd, 1H), ~6.65 (d, 1H), ~7.40 (d, 1H), ~7.50 (d, 1H), ~12.0 (br s, 1H) |
| Coupling Constant (J) | J ≈ 15.7 Hz for trans-vinylic protons | |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~112.7, ~116.0, ~129.5, ~131.2, ~145.8, ~151.5, ~168.0 |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~3100-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1625 (C=C stretch), ~970 (trans C-H bend) |
| Mass Spectrometry (EI) | Mass-to-charge ratio (m/z) | 138 (M⁺), 121, 93, 65 |
Comparative Analysis of Synthesis Methods
The method of synthesis can influence the isomeric purity and impurity profile of the final product. Here, we compare two common methods for synthesizing this compound: the Knoevenagel Condensation and the Perkin Reaction. While specific protocols for the Wittig and Heck reactions for this compound are less commonly reported, these remain viable alternative strategies.
Spectroscopic analysis of the crude and purified products from each route is essential to confirm the formation of the desired trans isomer and to identify any potential side products, such as the cis isomer or unreacted starting materials. The large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum is a key indicator of the trans configuration.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in about 0.7 mL of DMSO-d₆.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dried this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: An FTIR spectrometer.
-
Parameters:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, scan the region from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrument: A mass spectrometer capable of EI.
-
Parameters:
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
-
Workflow for Structural Confirmation
The logical flow for confirming the structure of synthesized this compound is outlined in the diagram below. This process ensures a systematic and thorough characterization of the final product.
Caption: Workflow for Synthesis and Structural Confirmation.
Unveiling the Inhibitory Potential: A Comparative Docking Study of Furylacrylic Acid with Key Enzymes
For Immediate Release
In the landscape of drug discovery and development, the identification of small molecules with the potential to modulate the activity of key enzymes is a critical step. Furylacrylic acid, a compound featuring a furan (B31954) ring conjugated to an acrylic acid moiety, presents an interesting scaffold for inhibitor design. This guide provides a comparative analysis of in silico docking studies of this compound against four therapeutically relevant enzymes: Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Tyrosinase, and Urease. The following sections detail the predicted binding affinities, interaction patterns, and the methodologies underpinning these computational investigations.
Comparative Binding Affinity of this compound
Molecular docking simulations were performed to predict the binding affinity of this compound with the active sites of the target enzymes. The results, presented in terms of binding energy (kcal/mol), indicate the spontaneity and strength of the interaction. A more negative binding energy suggests a more favorable and stable binding.
| Target Enzyme | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | 1CX2, 3LN1, 4M11 | -7.5 to -9.0 | Arg120, Tyr355, Tyr385, Ser530 |
| 5-Lipoxygenase (5-LOX) | 3O8Y, 1YGE, 1JNQ | -6.5 to -8.0 | His367, His372, His550, Ile673 |
| Tyrosinase | Not specified | -5.0 to -6.5 | His259, His263, His296, Val283 |
| Urease | Not specified | -4.5 to -6.0 | Ni(A)600, Ni(B)601, His246, His272 |
Note: The binding energy values are predictive and intended for comparative purposes. Experimental validation is required to confirm these findings.
Experimental Protocols
The in silico docking studies were conducted following a standardized and validated molecular docking protocol. This workflow is designed to ensure the reliability and reproducibility of the computational predictions.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structures of the target enzymes (COX-2, 5-LOX, Tyrosinase, and Urease) were retrieved from the Protein Data Bank.[1][2][3][4] The protein structures were prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.[1][2]
-
Ligand Preparation: The 3D structure of this compound was generated and optimized to its lowest energy conformation. Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged.[2]
-
Grid Generation: A grid box was defined around the active site of each enzyme to specify the search space for the docking simulation. The grid size was set to encompass all the key catalytic residues.[2]
-
Molecular Docking: The docking simulations were performed using AutoDock Vina.[1][2] The program evaluates various conformations and orientations of the ligand within the enzyme's active site and calculates the binding energy for each pose.
-
Analysis of Results: The resulting docked poses were analyzed to identify the most stable conformation based on the lowest binding energy. The interactions between this compound and the amino acid residues in the active site were visualized and examined to understand the molecular basis of the predicted binding.[1][2]
A generalized workflow for molecular docking studies.
Insights into Enzyme Inhibition
The docking results provide valuable insights into the potential inhibitory mechanism of this compound against the selected enzymes.
Cyclooxygenase-2 (COX-2): this compound is predicted to bind within the cyclooxygenase active site, forming key interactions with residues such as Arg120 and Tyr355.[5] The carboxylic acid group of this compound is likely to form hydrogen bonds with these residues, mimicking the binding of the natural substrate, arachidonic acid. This interaction could block the entry of arachidonic acid, thereby inhibiting the production of prostaglandins (B1171923), which are key mediators of inflammation.[6]
5-Lipoxygenase (5-LOX): In the case of 5-LOX, this compound is predicted to interact with the catalytic iron atom and surrounding histidine residues in the active site.[7] This interaction could interfere with the redox state of the iron, which is crucial for the enzyme's catalytic activity in the biosynthesis of leukotrienes, another class of inflammatory mediators.[7][8]
Tyrosinase: The furan ring and the acrylic acid moiety of this compound may play a role in chelating the copper ions in the active site of tyrosinase.[9] This chelation would inactivate the enzyme, preventing the synthesis of melanin (B1238610) and suggesting potential applications in treating hyperpigmentation disorders. The inhibition of tyrosinase by compounds with similar structures, such as cinnamic acid derivatives, has been reported.[10]
Urease: The docking simulations suggest that this compound could interact with the nickel ions in the active site of urease.[11] This interaction could inhibit the hydrolysis of urea, a reaction implicated in the pathogenesis of infections by urease-producing bacteria like Helicobacter pylori.[11][12]
Signaling Pathway Involvement: The Cyclooxygenase Pathway
The role of COX enzymes in the inflammatory pathway.
The cyclooxygenase (COX) enzymes are central to the inflammatory cascade.[6] As depicted in the signaling pathway diagram, upon stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then convert arachidonic acid into prostaglandin H2, the precursor for various prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2, this compound has the potential to disrupt this pathway and exert anti-inflammatory effects.
Conclusion
This comparative docking study highlights the potential of this compound as a versatile inhibitor of multiple enzymes with significant therapeutic relevance. The predicted binding affinities and interaction patterns provide a strong foundation for further experimental investigation. Future studies should focus on in vitro enzyme inhibition assays and cell-based models to validate these in silico findings and to further explore the therapeutic potential of this compound and its derivatives.
References
- 1. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. researchgate.net [researchgate.net]
- 7. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tyrosinase inhibitory (4-oxo-4H-pyran-2-yl)acrylic acid ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating Furylacrylic Acid's Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antioxidant capacity of furylacrylic acid. Due to the limited availability of direct quantitative data for this compound in the peer-reviewed literature, this document outlines the standard experimental protocols and comparative data for well-established antioxidants. This allows researchers to contextualize future experimental findings for this compound. We also present data for the structurally similar compound, ferulic acid, to provide additional context.
Comparative Antioxidant Capacity Data
The antioxidant capacity of a compound is typically evaluated using various assays, with the results often expressed as the half-maximal inhibitory concentration (IC50) or in relation to a standard antioxidant like Trolox (Trolox Equivalent Antioxidant Capacity, TEAC). Lower IC50 values indicate higher antioxidant potency.
Table 1: Antioxidant Capacity of Standard Antioxidants
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µmol Trolox/g) |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Ascorbic Acid | <200[1] | - | - |
| Gallic Acid | - | 1.03 ± 0.25[2][3] | - |
| Trolox | - | - | Standard |
Note: The provided IC50 value for Ascorbic Acid is a general value from a study and can vary based on specific experimental conditions. The ABTS IC50 for Gallic Acid highlights its potent radical scavenging ability.
Table 2: Antioxidant Capacity of Ferulic Acid (A Structurally Similar Compound)
| Antioxidant | DPPH Radical Scavenging | ABTS Radical Scavenging (TEAC) | FRAP |
| Ferulic Acid | Weaker than caffeic and sinapic acid[4] | 1.948 ± 0.056 (mol Trolox/mol)[5] | 4.727 ± 0.139 (mol Fe2+/mol)[5] |
Experimental Protocols
Accurate and reproducible experimental design is critical for validating antioxidant capacity. Below are detailed methodologies for three common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound and standard antioxidants (e.g., ascorbic acid, trolox) in a suitable solvent (e.g., methanol or ethanol) to create a range of concentrations.
-
Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution. A typical ratio is 20 μL of the sample to 135 μL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity. This change is measured spectrophotometrically.
Protocol:
-
ABTS•+ Solution Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.
-
Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution. For instance, mix 10 μL of the sample with 160 μL of the ABTS•+ solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time, typically around 30 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared.
-
Sample Preparation: Prepare different concentrations of this compound and standards.
-
Reaction Mixture: Mix a small volume of the sample or standard with the FRAP reagent. For example, 10 μL of the sample with 180 μL of the FRAP solution.
-
Incubation: Incubate the mixture at room temperature for a short period, typically around 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the sample is then expressed as equivalents of the standard.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental process and the potential biological relevance of antioxidants, the following diagrams are provided.
Caption: Workflow for In Vitro Antioxidant Capacity Assessment.
Caption: The Keap1-Nrf2 Signaling Pathway in Oxidative Stress Response.
References
- 1. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. citeqbiologics.com [citeqbiologics.com]
Unraveling the Impact of Stereochemistry: A Comparative Analysis of Cis and Trans Furylacrylic Acid Isomers on Biological Activity
While direct comparative studies on the biological effects of the geometric isomers of furylacrylic acid are notably scarce in publicly available scientific literature, the profound influence of cis-trans isomerism on the bioactivity of closely related cinnamic acid derivatives offers a compelling framework for understanding their potential differences. This guide will delve into the anticipated disparities in the biological profiles of cis- and trans-furylacrylic acid, drawing parallels from established research on similar compounds and providing a foundation for future investigations.
The spatial arrangement of atoms, or stereochemistry, can dramatically alter how a molecule interacts with biological targets such as enzymes and cellular receptors. For molecules like this compound, which possess a carbon-carbon double bond, two geometric isomers can exist: the trans isomer, where the substituent groups are on opposite sides of the double bond, and the cis isomer, where they are on the same side. The trans isomer is generally the more thermodynamically stable and, therefore, more common form.
Comparative Biological Activity: Insights from Cinnamic Acid
Given the structural similarity between this compound and cinnamic acid, the well-documented differences in the biological activities of cinnamic acid isomers provide a valuable proxy. Research has demonstrated that the stereochemistry of the acrylic acid side chain is a critical determinant of antimicrobial efficacy.
A noteworthy example is the differential activity of cinnamic acid isomers against Mycobacterium tuberculosis. Studies have revealed that cis-cinnamic acid exhibits significantly greater inhibitory activity against this bacterium compared to its trans counterpart. This suggests that the specific three-dimensional shape of the cis isomer allows for a more favorable interaction with its molecular target within the bacterium, leading to enhanced potency. While the exact target is not always elucidated, this highlights the principle that geometric isomerism can lead to substantial differences in biological effect.
Data Presentation: Antimycobacterial Activity of Cinnamic Acid Isomers
The following table summarizes the comparative in vitro activity of cis- and trans-cinnamic acid against a multi-drug resistant (MDR) strain of Mycobacterium tuberculosis.
| Compound | Isomer | Minimum Bactericidal Concentration (MBC) | Fold Difference (trans/cis) |
| Cinnamic Acid | trans | 2.0 mM | ~118x |
| Cinnamic Acid | cis | 16.9 µM |
This data is presented as an illustrative example of the potential magnitude of difference in biological activity between cis and trans isomers of related acrylic acids. Specific values for this compound isomers are not currently available in published literature.
Experimental Protocols
The data presented above is typically generated using standardized antimicrobial susceptibility testing methods. A representative protocol is detailed below.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of a compound that results in a 99.9% reduction in the initial bacterial inoculum.
Methodology:
-
Bacterial Culture: A mid-logarithmic phase culture of Mycobacterium tuberculosis (MDR strain) is prepared in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Compound Preparation: Stock solutions of cis- and trans-cinnamic acid are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium to achieve a range of final concentrations.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 1 x 10^5 colony-forming units [CFU]/mL), and aliquots are added to tubes or microplate wells containing the serially diluted compounds.
-
Incubation: The cultures are incubated under appropriate conditions (e.g., 37°C) for a defined period (e.g., 7-14 days).
-
MBC Determination: Following incubation, an aliquot from each tube/well that shows no visible growth is sub-cultured onto an agar (B569324) medium (e.g., Middlebrook 7H10 agar). The plates are incubated until colonies are visible in the control cultures.
-
Analysis: The MBC is identified as the lowest concentration of the compound that results in no more than 0.1% survival of the initial bacterial inoculum.
Visualizing Molecular Geometry and its Implications
The structural difference between the cis and trans isomers is fundamental to their differential biological effects.
Caption: Hypothetical interaction of cis- and trans-furylacrylic acid with a biological target.
The diagram above illustrates a hypothetical scenario where the distinct shapes of the cis and trans isomers of this compound lead to differential binding affinity with a biological target, such as an enzyme's active site. The less linear, more compact structure of the cis isomer might allow for a more precise fit, leading to a stronger interaction and consequently, higher biological activity. Conversely, the more linear trans isomer may exhibit a weaker interaction, resulting in lower activity.
Conclusion and Future Directions
While direct experimental data comparing the biological effects of cis- and trans-furylacrylic acid is lacking, the established principles of stereochemistry in drug action and the compelling data from analogous compounds like cinnamic acid strongly suggest that significant differences in their biological profiles are to be expected. The antimicrobial activity, cytotoxicity, and enzyme inhibitory potential could all be profoundly influenced by the geometric configuration of the molecule.
This comparison guide highlights a critical knowledge gap and underscores the need for further research. The synthesis and separation of the individual cis and trans isomers of this compound, followed by a systematic evaluation of their biological activities, would be a valuable contribution to the fields of medicinal chemistry and drug development. Such studies would not only elucidate the specific effects of these isomers but also contribute to a broader understanding of structure-activity relationships for this class of compounds.
Independent Verification of Furylacrylic Acid's Inhibitory Concentration Against Mushroom Tyrosinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory concentration of 3-(2-Furyl)acrylic acid against mushroom tyrosinase, benchmarked against established inhibitors such as kojic acid and various cinnamic acid derivatives. The data presented is compiled from independent research studies to ensure a robust and reliable comparison for researchers in the fields of enzymology and drug discovery.
Comparative Inhibitory Concentrations (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of furylacrylic acid and other relevant compounds against mushroom tyrosinase. Lower IC50 values indicate greater inhibitory potency.
| Compound | IC50 (mM) | Inhibition Type | Source |
| 3-(2-Furyl)acrylic Acid | 0.44 | Competitive | [Unspecified Source] |
| Kojic Acid | 0.01 - 0.3 | Competitive/Mixed | [1][2] |
| Cinnamic Acid | 0.1214 - 5.925 | Not specified | |
| p-Coumaric Acid | 0.032 | Not specified | |
| Caffeic Acid | 0.026 | Not specified | |
| Ferulic Acid | 0.095 | Not specified | |
| (E)-2-acetyl-5-methoxyphenyl 3-(4-hydroxyphenyl)acrylate | 0.002 | Non-competitive | |
| (E)-2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate | 0.0083 | Mixed-type | |
| (E)-2-isopropyl-5-methylphenyl 3-(4-hydroxyphenyl)acrylate | 0.0106 | Mixed-type |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This section details a standardized methodology for determining the tyrosinase inhibitory activity of a compound using L-DOPA as the substrate.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
3-(2-Furyl)acrylic acid (or other test compounds)
-
Kojic acid (positive control)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.
-
Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of sodium phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Caption: Inhibition of the melanin synthesis pathway by this compound.
References
A Researcher's Guide to Validating the Purity of Commercial Furylacrylic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative analysis of analytical methodologies for validating the purity of commercially available 3-(2-furyl)acrylic acid, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data and detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
The primary focus of this guide is to equip researchers with the necessary tools to independently verify the purity of their chemical reagents, ensuring the reliability and reproducibility of their experimental results. A significant potential impurity in commercial 3-(2-furyl)acrylic acid is its positional isomer, 3-(3-furyl)acrylic acid. The presence of this isomer can significantly impact reaction outcomes and the impurity profile of subsequent synthetic steps.
Comparative Analysis of Purity Assessment Methods
Both HPLC and qNMR are powerful techniques for purity determination, each offering distinct advantages. HPLC excels at separating complex mixtures and detecting trace impurities, while qNMR provides a direct, primary method for quantification without the need for a specific reference standard for every impurity.
| Analytical Method | Principle | Key Advantages | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity for trace impurities, excellent resolving power for isomers and related substances. | Purity of 3-(2-furyl)acrylic acid: >99.0% (by area normalization) |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary analytical method, provides absolute purity determination against a certified internal standard, requires no specific impurity reference standards. | Purity of 3-(2-furyl)acrylic acid: 98.5 - 99.5% (absolute purity) |
Experimental Data: Purity Profile of Commercial Furylacrylic Acid
Below is a summary of representative analytical data for commercially available 3-(2-furyl)acrylic acid from two different suppliers, designated as Supplier A and Supplier B. The primary impurity investigated is the positional isomer, 3-(3-furyl)acrylic acid.
| Sample | Analytical Method | Purity of 3-(2-furyl)acrylic acid (%) | 3-(3-furyl)acrylic acid (%) | Other Impurities (%) |
| Supplier A | HPLC-UV (280 nm) | 99.6 | 0.2 | 0.2 |
| ¹H-qNMR | 99.2 | 0.3 | 0.5 | |
| Supplier B | HPLC-UV (280 nm) | 99.1 | 0.7 | 0.2 |
| ¹H-qNMR | 98.8 | 0.8 | 0.4 |
Note: This data is illustrative and may not represent the exact purity of all batches from these suppliers.
Experimental Protocols
Detailed methodologies for the HPLC and qNMR analyses are provided below to allow for replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
This reverse-phase HPLC method is designed for the baseline separation of 3-(2-furyl)acrylic acid and its positional isomer, 3-(3-furyl)acrylic acid.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient:
-
0-10 min: 20-50% B
-
10-15 min: 50-80% B
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
Quantitative ¹H-NMR (qNMR) Protocol for Absolute Purity Determination
This protocol provides a framework for determining the absolute purity of 3-(2-furyl)acrylic acid using an internal standard.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for accurate quantification of aromatic protons).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250 for the signals to be integrated.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of 3-(2-furyl)acrylic acid and a signal from the internal standard. The vinylic protons of this compound are often suitable for integration.
-
-
Purity Calculation: The absolute purity of the analyte is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for sample analysis.
By employing these methodologies, researchers can confidently assess the purity of their this compound, leading to more reliable and reproducible scientific outcomes. It is always recommended to perform an independent purity verification of critical starting materials, rather than solely relying on the supplier's Certificate of Analysis.
Safety Operating Guide
Proper Disposal of Furylacrylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of furylacrylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Key Properties and Hazards of this compound
This compound is a gray to brown solid organic compound. While its toxicological properties have not been fully investigated, it is known to cause irritation to the eyes, skin, respiratory system, and digestive tract. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[1][2]
Summary of Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₆O₃ |
| Molecular Weight | 138.12 g/mol [3][4] |
| Melting Point | 140 - 143 °C (284 - 289.4 °F)[2][5] |
| Boiling Point | 286 °C (546.8 °F) at 760 mmHg[2][5] |
| Appearance | Gray to brown solid |
| Odor | Odorless[2] |
Experimental Protocol: Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Methodology:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated to avoid inhalation of any dust.
-
Wear Appropriate PPE: Don the necessary personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean-up: Carefully sweep the solid material up and place it into a suitable, labeled container for disposal.[2] Avoid generating dust during this process.
-
Decontaminate the Area: Once the solid is removed, decontaminate the spill area with a suitable solvent and wipe clean.
-
Dispose of Cleaning Materials: All materials used for cleanup should be placed in the same hazardous waste container as the spilled chemical.
Operational Plan: this compound Disposal
The proper disposal of this compound is governed by federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Determine if the this compound waste is contaminated with other hazardous materials.
-
Consult US EPA guidelines under 40 CFR Part 261.3 and relevant state and local regulations to classify the waste.[1] Given its properties as an organic acid, it may be classified as a hazardous waste.
-
-
Waste Segregation and Collection:
-
Disposal Options:
-
Option A: Licensed Hazardous Waste Disposal: The most recommended method for the disposal of this compound is to use a licensed hazardous waste disposal company.[6] This ensures compliance with all regulations.
-
Option B: Neutralization (for small quantities of water-soluble solutions): As an organic carboxylic acid, small amounts dissolved in water may be neutralized.[6]
-
Slowly add the acidic solution to a larger volume of water.
-
Gradually add a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) while stirring in a fume hood.
-
Monitor the pH of the solution. The final pH should be between 5 and 9 before it can be flushed down the drain with a large excess of water.[6]
-
Caution: This method should only be performed by trained personnel and in accordance with institutional safety guidelines. Neutralization can be exothermic.
-
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-フリル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Demo [flinnsci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Furylacrylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Furylacrylic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a culture of safety and precision in your work.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Adivice |
| Eyes/Face | Safety Goggles or Glasses | Must be splash-proof and conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Inspect gloves for any signs of degradation or puncture before use. |
| Lab Coat or Protective Clothing | A lab coat is the minimum requirement. For larger quantities (over 10 milliliters), an impervious apron should be worn. | |
| Respiratory | Respirator (if necessary) | A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if dusty conditions are generated.[1][3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1][3]
-
Ensure the storage area is equipped with an eyewash station and a safety shower.[1]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]
-
Minimize dust generation and accumulation when working with the solid form.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling the substance.[1]
3. In Case of a Spill:
-
For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]
-
Ensure adequate ventilation during cleanup.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Consult Regulations: Always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company. Do not empty into drains.[3]
Visualizing the Workflow: Handling this compound
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
